3-(3-methyl-1H-pyrazol-5-yl)propanoic acid
説明
BenchChem offers high-quality 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
3-(5-methyl-1H-pyrazol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-6(9-8-5)2-3-7(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNSWMLHOIAHEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1367702-76-8 | |
| Record name | 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Analytical Derivatization Pathway of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid (MPP)
Executive Summary
The synthesis of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid (commonly abbreviated as MPP) represents a critical intersection of synthetic organic chemistry and clinical mass spectrometry. MPP is rarely synthesized as a standalone commercial end-product; rather, its synthesis is the cornerstone of a targeted derivatization pathway used to quantify succinylacetone (4,6-dioxoheptanoic acid) [1]. Succinylacetone (SA) is the primary pathognomonic biomarker for Tyrosinemia Type 1 (HT-1), a severe autosomal recessive error of metabolism.
Because endogenous SA exhibits poor ionization efficiency in positive-ion mass spectrometry and binds aggressively to blood proteins, researchers synthesize MPP in situ during sample extraction[2]. By reacting SA with hydrazine, the unstable 1,3-dicarbonyl is converted into a highly stable, easily ionizable pyrazole ring. This whitepaper details the endogenous biological origins of the precursor, the chemical causality behind the Knorr pyrazole synthesis pathway, and a self-validating analytical protocol for robust LC-MS/MS quantification.
The Precursor: Endogenous Generation of Succinylacetone
To understand the synthesis of MPP, one must first understand the origin of its starting material. Succinylacetone is not typically synthesized de novo in the laboratory for this assay; it is extracted from physiological matrices (e.g., dried blood spots)[2].
In a healthy physiological state, the enzyme fumarylacetoacetate hydrolase (FAH) catalyzes the final step of tyrosine catabolism. In patients with HT-1, FAH deficiency causes a massive upstream accumulation of fumarylacetoacetate[1]. This accumulated metabolite is shunted into a secondary pathway, converting into succinylacetoacetate, which rapidly decarboxylates to form succinylacetone (4,6-dioxoheptanoic acid)[1]. SA is highly toxic, acting as a potent inhibitor of
Endogenous biological pathway leading to the accumulation of the MPP precursor, Succinylacetone.
Chemical Synthesis Pathway: The Knorr Pyrazole Condensation
The conversion of 4,6-dioxoheptanoic acid to 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid is a classic application of the Knorr Pyrazole Synthesis . The reaction requires a 1,3-dicarbonyl compound and a hydrazine derivative.
Reaction Mechanism and Causality
-
Nucleophilic Attack: The primary amine of hydrazine (
) acts as a strong nucleophile, attacking the highly electrophilic ketone carbonyl at the C4 or C6 position of succinylacetone. -
Hydrazone Formation: Elimination of a water molecule yields a hydrazone intermediate.
-
Intramolecular Cyclization: The secondary nitrogen of the hydrazone moiety attacks the remaining carbonyl group in the 1,3-dicarbonyl system. This forms a 5-membered hydroxypyrazoline ring.
-
Dehydration and Aromatization: A second molecule of water is eliminated, driving the system toward thermodynamic stability by establishing a fully conjugated, aromatic pyrazole ring.
The resulting compound exhibits annular tautomerism; the proton rapidly exchanges between the two nitrogen atoms, making 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid and 3-(5-methyl-1H-pyrazol-3-yl)propanoic acid functionally identical in solution[4].
Chemical synthesis mechanism of MPP via Knorr Pyrazole condensation.
Analytical Rationale: Why Synthesize MPP?
As an Application Scientist, one must ask: Why not measure Succinylacetone directly? The causality behind this synthetic step is rooted in the physicochemical limitations of the precursor[2]:
-
Protein Adduct Cleavage: Succinylacetone is a highly reactive diketone that forms covalent Schiff bases with primary amines on blood proteins. Hydrazine is uniquely capable of outcompeting these biological amines, actively cleaving SA from proteins during the extraction phase[4].
-
Ionization Efficiency: SA lacks easily protonated basic sites, resulting in dismal sensitivity in Electrospray Ionization Positive mode (ESI+). The synthesized MPP contains a pyrazole ring with a basic nitrogen that readily accepts a proton (
), amplifying MS/MS detection sensitivity by orders of magnitude[2].
Quantitative Comparison: Precursor vs. Derivative
| Physicochemical Property | Succinylacetone (Precursor) | MPP (Synthesized Derivative) |
| IUPAC Name | 4,6-dioxoheptanoic acid | 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid |
| Molecular Formula | ||
| Molecular Weight | 158.15 g/mol | 154.17 g/mol |
| Protein Binding | High (Covalent Schiff bases) | Negligible (Stable aromatic system) |
| ESI+ Ionization | Poor (Requires negative mode) | Excellent (Readily protonated pyrazole) |
| Primary Utility | Endogenous toxic metabolite | Stable analytical surrogate for LC-MS/MS |
Self-Validating Experimental Protocol
To ensure high trustworthiness and reproducibility, the synthesis of MPP from biological matrices must be executed as a self-validating system . This is achieved by introducing an isotopically labeled internal standard (
Step-by-Step Derivatization Workflow
-
Sample Preparation: Punch a standard 3.2 mm disc from a dried blood spot (DBS) into a 96-well microtiter plate.
-
Reagent Formulation: Prepare an extraction/derivatization buffer consisting of 80% Acetonitrile / 20% Water containing 15 mM Hydrazine monohydrate and a known concentration of
-MPP internal standard[5]. -
Extraction & Synthesis (Causality Step): Add 100
of the derivatization buffer to the DBS punch. Seal the plate and incubate at 37°C for 45 minutes on a microplate shaker[2].-
Scientific Rationale: The moderate heat and time are strictly required to thermodynamically drive the Knorr condensation to completion and ensure 100% cleavage of SA-protein adducts.
-
-
Quenching & Transfer: Transfer the supernatant to a clean plate. The reaction is self-limiting once the 1,3-dicarbonyl is exhausted, but the sample is typically evaporated under
gas and reconstituted in mobile phase to remove excess toxic hydrazine. -
LC-MS/MS Analysis: Inject onto a C18 reversed-phase column.
-
Transitions: Monitor the specific Multiple Reaction Monitoring (MRM) transitions:
155.1 109.1 for synthesized MPP, and 160.1 114.1 for the -MPP internal standard[5].
-
References
-
ResearchGate. Newborn screening for hepatorenal tyrosinemia by tandem mass spectrometry: Analysis of succinylacetone extracted from dried blood spots. Retrieved from: [Link]
-
Wikipedia. Succinylacetone. Retrieved from: [Link]
Sources
The Chemical Biology of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid (MPP): From Pathological Biomarker to Analytical Surrogate
Executive Summary
As a Senior Application Scientist in clinical mass spectrometry and metabolomics, I frequently encounter a fundamental misconception regarding 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid (MPP) . It is critical to establish immediately that MPP is not an endogenous biological metabolite. Rather, it is an indispensable, highly stable synthetic derivative of Succinylacetone (SA) —the primary pathognomonic biomarker for Hepatorenal Tyrosinemia (Tyrosinemia Type I or HT-1).
To understand the "biological activity" of MPP, one must understand the biological origins and profound toxicity of its parent molecule (SA), alongside the physicochemical rationale that necessitates converting SA into MPP for tandem mass spectrometry (MS/MS) diagnostics. This whitepaper deconstructs the biological pathway of SA toxicity, the chemical imperative for its derivatization, and the self-validating analytical protocols used in modern newborn screening.
The Biological Precursor: Succinylacetone and Tyrosinemia Type I
Under normal physiological conditions, the catabolism of the amino acid tyrosine proceeds through a multi-step enzymatic cascade, ultimately yielding fumarate and acetoacetate. However, in patients with Tyrosinemia Type I, a genetic deficiency in the enzyme fumarylacetoacetase (FAH) halts this process.
This enzymatic block leads to the upstream accumulation of fumarylacetoacetate and maleylacetoacetate. Because these intermediates are highly unstable, they are rapidly shunted into an aberrant metabolic pathway, converting into succinylacetoacetate and subsequently into 1[1]. It is the accumulation of this specific metabolite that drives the severe pathology of the disease.
Mechanism of Toxicity: ALAD Inhibition and Heme Depletion
The biological activity of SA is defined by its profound, competitive inhibition of porphobilinogen synthase , also known as 5-aminolevulinic acid dehydratase (ALAD) .
The Causality of Inhibition: SA is a structural analog of 5-aminolevulinic acid (ALA). The ketone groups in SA bind directly to the active site lysine residue of ALAD, forming an 2[2]. By occupying this active site, SA prevents the enzyme from dimerizing two ALA molecules into porphobilinogen.
This enzymatic blockade triggers a catastrophic downstream effect:
-
Heme Depletion: The synthesis of heme is halted, severely impacting cellular respiration and3[3].
-
ALA Accumulation: The buildup of ALA acts as a potent neurotoxin, leading to porphyria-like neurological crises.
-
Hepatorenal Failure: The combined oxidative stress and toxic accumulation lead to severe liver and kidney damage, and ultimately, a high risk of4[4].
Tyrosine degradation pathway highlighting SA formation and ALAD inhibition in Tyrosinemia Type I.
The Analytical Imperative: Why Derivatize to MPP?
If SA is the biological culprit, why do clinical laboratories measure 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid (MPP)? The answer lies in the volatile chemical nature of SA.
SA contains two highly reactive ketone groups at the C4 and C6 positions. In complex biological matrices like blood, these ketones spontaneously react with the primary amines of endogenous amino acids and proteins to form heterogeneous Schiff bases. Attempting to extract and quantify free SA directly from a dried blood spot (DBS) results in massive signal loss and poor reproducibility.
The Chemical Solution: To achieve accurate quantification, we must force all SA out of these variable Schiff base complexes and into a single, stable molecular entity. We achieve this by introducing a strong nucleophile: hydrazine . Hydrazine outcompetes endogenous amines, reacting specifically with the C4 and C6 ketones of SA to catalyze a cyclization reaction. The result is the formation of a highly stable, aromatic pyrazole ring—yielding5[5].
MPP is chemically inert to further nucleophilic attack, extracts efficiently into organic solvents, and exhibits excellent ionization efficiency in positive Electrospray Ionization (ESI), making it the perfect surrogate for6[6].
Quantitative Methodology: MS/MS Workflow for MPP
To ensure a self-validating diagnostic system, modern protocols rely on Isotope Dilution Mass Spectrometry. By spiking the extraction buffer with a stable heavy-isotope analog (13C5-MPP ), we perfectly account for matrix effects and ionization suppression[7]. Because the internal standard shares the exact physicochemical properties of the analyte, any signal suppression experienced by the endogenous MPP is proportionally mirrored by the 13C5-MPP, ensuring absolute quantitation.
Step-by-Step Protocol: Extraction and Derivatization of SA to MPP
Based on validated clinical newborn screening standards[5].
-
Sample Preparation: Excisce a 3.2 mm (1/8") punch from a patient's Dried Blood Spot (DBS) card and deposit it into a microtiter plate well.
-
Extraction & Reagent Addition: Dispense 100 µL of an optimized extraction solution consisting of 78% methanol and 22% water.
-
Causality: The high methanol content precipitates proteins and liberates small molecules, while the water ensures the solubility of the derivatizing agents.
-
Additives: The solution must contain 3 mM oxalic acid (to provide the acidic catalysis necessary for pyrazole cyclization), 600 µM hydrazine dihydrochloride (the derivatizing agent), and a known concentration of the 13C5-MPP internal standard.
-
-
Derivatization Incubation: Seal and incubate the plate (typically 30-45 minutes at 45°C). During this phase, hydrazine displaces SA from protein complexes and cyclizes it into MPP.
-
MS/MS Analysis: Inject the extracted sample directly into an ESI-triple quadrupole mass spectrometer.
-
Quantification: Acquire data using Multiple Reaction Monitoring (MRM). The system monitors the specific mass-to-charge (m/z) transitions of MPP and compares the integrated peak area against the 13C5-MPP internal standard to calculate the original SA concentration.
Analytical workflow for the derivatization of Succinylacetone to MPP for MS/MS quantification.
Comparative Data and Physicochemical Parameters
To summarize the functional differences between the endogenous toxin and its analytical derivative, the following table outlines their distinct roles in clinical chemistry:
Table 1: Physicochemical and Analytical Parameters of SA vs. MPP
| Parameter | Succinylacetone (SA) | 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid (MPP) |
| Molecular Role | Endogenous Pathological Biomarker | Synthetic Analytical Surrogate |
| Biological Target | Porphobilinogen Synthase (ALAD) | N/A (Diagnostic Analyte) |
| Mechanism of Action | Competitive inhibition via active site Lysine | N/A |
| Chemical Stability | Low (Forms Schiff bases with proteins) | High (Stable aromatic pyrazole ring) |
| MS/MS Ionization | Poor (High signal suppression in blood matrix) | Excellent (Positive ESI) |
| Internal Standard Used | 13C5-Succinylacetone (Historical/Obsolete) | 13C5-MPP (Modern Clinical Standard) |
References
Sources
- 1. medlink.com [medlink.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of ALA dehydratase activity in heme biosynthesis reduces cytoglobin expression which is related to the proliferation and viability of keloid fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. US8278116B2 - Detecting succinylacetone - Google Patents [patents.google.com]
- 6. Succinylacetone as Primary Marker to Detect Tyrosinemia Type I in Newborns and its Measurement by Newborn Screening Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
3-(3-Methyl-1H-pyrazol-5-yl)propanoic Acid (CAS 1367702-76-8): A Dual-Purpose Standard in Pharmaceutical Quality Control and LC-MS/MS Metabolomics
Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Pharmaceutical QC Researchers Document Type: In-Depth Technical Guide & Protocol Whitepaper
Executive Summary
In the landscape of modern analytical chemistry, specific molecular entities often serve dual, highly specialized roles. 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid (commonly abbreviated as MPP in metabolomics contexts) is one such compound. Registered under CAS 1367702-76-8 (for the unlabeled free base), this molecule is recognized in pharmaceutical chemistry as a critical synthesis impurity and degradation product of pyrazolone-based analgesics (such as Metamizole)[1][2]. Simultaneously, its stable isotope-labeled derivative, 13C5-MPP , has emerged as an indispensable internal standard (IS) for quantitative LC-MS/MS metabolomics[3][4].
As a Senior Application Scientist, I have designed this guide to bridge the gap between its pharmaceutical origins and its advanced applications in mass spectrometry. This whitepaper details the physicochemical rationale behind its utility, provides self-validating experimental protocols, and outlines the causal mechanisms that dictate its behavior in analytical workflows.
Physicochemical Profiling and Structural Rationale
To utilize 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid effectively, one must understand its amphoteric nature. The molecule features a basic pyrazole ring (capable of accepting a proton) and an acidic propanoic acid side chain (capable of donating a proton).
This dual functionality is the exact reason it is favored in electrospray ionization (ESI). In positive ion mode (ESI+), the pyrazole nitrogen readily protonates, yielding a strong
Table 1: Physicochemical Properties
| Property | Unlabeled Compound | 13C5-Labeled Variant (Internal Standard) |
| Chemical Formula | ||
| Molecular Weight | 154.17 g/mol | 159.13 g/mol |
| CAS Number | 1367702-76-8[5] | N/A (Often cataloged under base CAS)[3] |
| Monoisotopic Mass | 154.074 | 159.091 |
| Ionization (ESI+) | ||
| Primary Application | Pharma QC (Metamizole Impurity 17)[1] | Targeted MS Metabolomics IS[4] |
Application I: Pharmaceutical Quality Control (Impurity Profiling)
In pharmaceutical manufacturing, strictly monitoring active pharmaceutical ingredient (API) degradation is a regulatory mandate. Metamizole (Dipyrone) is a pyrazolone derivative synthesized via the condensation of hydrazine derivatives with dicarbonyl compounds. During synthesis, or upon prolonged thermal degradation, side reactions can yield 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid, officially cataloged as Metamizole Impurity 17 [1][2].
Tracking this impurity ensures the stability and safety of the final drug product. Because the impurity lacks the bulky phenyl ring of the parent API, it exhibits significantly different retention behavior on reverse-phase (RP) HPLC columns, eluting much earlier than Metamizole.
Synthetic and degradation pathways leading to the formation of Metamizole Impurity 17.
Application II: Quantitative LC-MS/MS Metabolomics
The most advanced use of this compound is in the realm of metabolomics. The 13C5-labeled variant (where five carbon atoms are replaced with Carbon-13 isotopes) is synthesized specifically to act as an Internal Standard (IS)[3][4].
The Causality of Isotope Selection: Why 13C over Deuterium?
Novice researchers often default to Deuterium (
By utilizing 13C5-MPP , the heavy isotopes are locked directly into the carbon skeleton. This ensures absolute mass stability regardless of the solvent system, providing a robust, self-validating internal standard that perfectly co-elutes with any unlabeled trace MPP in the matrix, effectively neutralizing matrix-induced ion suppression[6].
Table 2: Optimized MRM Parameters (ESI+)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Unlabeled MPP | 155.1 | 109.1 | 50 | 15 |
| 13C5-MPP (IS) | 160.1 | 114.1 | 50 | 15 |
(Note: The primary fragmentation pathway involves the neutral loss of the carboxylic acid group (
Experimental Protocols
To ensure data integrity, the following protocols are designed as self-validating systems. The inclusion of blank matrices and specific solvent ratios are purposeful choices to maximize analyte recovery.
Protocol A: Plasma Extraction for Targeted Metabolomics
Objective: Extract small-molecule metabolites from human plasma while utilizing 13C5-MPP to normalize extraction efficiency and ionization variance.
Step-by-Step Methodology:
-
IS Spiking: Aliquot 50 µL of human plasma into a pre-chilled 1.5 mL Eppendorf tube. Spike with 10 µL of 13C5-MPP working solution (1 µg/mL in water).
-
Causality: Spiking before extraction ensures the IS undergoes the exact same physical losses as the endogenous analytes, validating the recovery rate.
-
-
Protein Precipitation: Add 150 µL of ice-cold 100% Methanol containing 0.1% Formic Acid (3:1 ratio v/v).
-
Causality: Methanol is chosen over Acetonitrile because MPP's carboxylic acid moiety exhibits superior solubility in protic solvents, preventing co-precipitation losses when the plasma proteins crash out. The formic acid ensures the pyrazole ring remains protonated, increasing solubility.
-
-
Vortex and Incubation: Vortex vigorously for 30 seconds, then incubate at -20°C for 20 minutes to complete protein aggregation.
-
Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to an LC-MS autosampler vial equipped with a glass insert.
-
Injection: Inject 2 µL into the LC-MS/MS system.
LC-MS/MS targeted metabolomics workflow utilizing 13C5-MPP as an internal standard.
Protocol B: Chromatographic Separation Conditions
Objective: Achieve baseline separation of MPP from matrix interferences prior to MS detection.
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, hold for 1 min. Ramp to 95% B over 5 mins. Hold at 95% B for 2 mins. Re-equilibrate at 5% B for 2 mins.
-
Flow Rate: 0.3 mL/min.
-
Causality of Gradient: The initial highly aqueous condition (5% B) focuses the highly polar MPP at the head of the column, preventing peak broadening. The acidic modifier (Formic Acid) suppresses the ionization of the carboxylic acid group during chromatography, maintaining the molecule in a neutral/cationic state to prevent secondary interactions with residual silanols on the stationary phase.
Conclusion
Whether monitored as a critical quality attribute (Impurity 17) in the manufacturing of Metamizole[1], or leveraged as a highly stable, non-endogenous internal standard in metabolomics[3], 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid (CAS 1367702-76-8) is a compound of high analytical value. By understanding its amphoteric behavior, propensity for ionization, and the necessity of 13C-labeling over deuteration, researchers can design robust, self-validating assays that meet stringent regulatory and scientific standards.
References
-
Topbatt Chemical Co., Ltd. "3-(3-methyl-1H-pyrazol-5-yl)propanoic Acid-13C5 - CAS:1367702-76-8" Biosotop.com. Available at:[Link][5]
-
Axios Research. "Metamizole Impurity 17 HCl" Axios-research.com. Available at:[Link][2]
Sources
- 1. Sulfonamides and Derivatives | CymitQuimica [cymitquimica.com]
- 2. Metamizole-d3 Sodium (Dipyrone-d3 Sodium) - CAS - N/A | Axios Research [axios-research.com]
- 3. isotope.com [isotope.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 3-(3-methyl-1H-pyrazol-5-yl)propanoic Acid-13C5 - CAS:1367702-76-8 - Topbatt Chemical Co., Ltd. [biosotop.com]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Structure Elucidation of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid
This guide provides a comprehensive walkthrough for the structural elucidation of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid, a molecule of interest in medicinal chemistry and drug development. We will explore a logical workflow from a plausible synthetic route to the detailed interpretation of spectroscopic data, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the principles and practices of small molecule characterization.
Introduction and Strategic Overview
The structural confirmation of a newly synthesized or isolated compound is a cornerstone of chemical research. For a molecule like 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid, which contains a heterocyclic pyrazole ring and a carboxylic acid functional group, a multi-faceted analytical approach is essential. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in many FDA-approved drugs.[1] The propanoic acid side chain provides a handle for further functionalization or can influence the molecule's pharmacokinetic properties.
Our strategy for elucidating the structure of this compound (Molecular Formula: C7H10N2O2, Molecular Weight: 154.17 g/mol [2]) will be as follows:
-
Synthesis: A plausible synthetic route will be outlined to provide context for the expected structure and potential byproducts.
-
Mass Spectrometry (MS): To determine the molecular weight and obtain initial structural information from fragmentation patterns.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon and proton framework of the molecule and establish connectivity. This will include 1H NMR, 13C NMR, and 2D NMR (COSY and HSQC) analyses.
-
Data Integration: A consolidated interpretation of all spectroscopic data to unequivocally confirm the structure of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid.
Below is a Graphviz diagram illustrating the overall workflow for the structure elucidation process.
Caption: Overall workflow for the synthesis and structure elucidation of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid.
Synthesis via Knorr Pyrazole Synthesis
A common and effective method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[3] For our target molecule, a suitable starting material would be a β-keto ester.
Experimental Protocol: Knorr Pyrazole Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-acetyl-4-oxobutanoate (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Hydrolysis: To the crude ester, add an aqueous solution of sodium hydroxide (2 equivalents) and heat the mixture to reflux to hydrolyze the ester to the carboxylic acid.
-
Purification: After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the product. The solid can then be collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid.
The following diagram illustrates the Knorr synthesis pathway.
Caption: A plausible synthetic route for 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid via the Knorr pyrazole synthesis.
Spectroscopic Analysis and Data Interpretation
In this section, we will present and interpret the predicted spectroscopic data for 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over a mass-to-charge (m/z) range of 50-500.
Predicted Mass Spectrum Data
| Predicted Ion | m/z (Nominal) | Proposed Fragmentation/Identity |
| [M+H]⁺ | 155 | Protonated molecular ion |
| [M-H]⁻ | 153 | Deprotonated molecular ion |
| [M+Na]⁺ | 177 | Sodium adduct of the molecular ion |
| [M-H₂O+H]⁺ | 137 | Loss of water from the protonated molecule |
| [M-COOH]⁺ | 110 | Loss of the carboxylic acid group |
Interpretation:
The presence of a protonated molecular ion at m/z 155 in positive ion mode and a deprotonated molecular ion at m/z 153 in negative ion mode would confirm the molecular weight of 154 g/mol . The fragmentation pattern, particularly the loss of 45 Da (corresponding to the COOH group), is characteristic of carboxylic acids.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-2500 | Broad, Strong | O-H stretch of the carboxylic acid, overlapping with N-H stretch |
| ~3100 | Medium | N-H stretch of the pyrazole ring |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch of the carboxylic acid |
| ~1580 | Medium | C=N and C=C stretching of the pyrazole ring |
| ~1450 | Medium | CH₂ bending |
| ~1250 | Medium | C-O stretch of the carboxylic acid |
Interpretation:
The very broad absorption band in the 3200-2500 cm⁻¹ region is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid.[5] The strong peak around 1710 cm⁻¹ is indicative of the carbonyl (C=O) group of the acid. The presence of a medium intensity peak around 3100 cm⁻¹ suggests the N-H stretch of the pyrazole ring. The peaks corresponding to C=N and C=C stretching further support the presence of the pyrazole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire 1H, 13C, COSY, and HSQC spectra using standard pulse programs.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Broad Singlet | 1H | COOH |
| ~12.0 | Broad Singlet | 1H | N-H |
| ~6.0 | Singlet | 1H | Pyrazole C4-H |
| ~2.8 | Triplet | 2H | -CH₂-COOH |
| ~2.6 | Triplet | 2H | Pyrazole-CH₂- |
| ~2.2 | Singlet | 3H | -CH₃ |
Interpretation of ¹H NMR:
-
The downfield broad singlet at ~12.5 ppm is characteristic of a carboxylic acid proton.
-
The broad singlet around 12.0 ppm is assigned to the N-H proton of the pyrazole ring.
-
A singlet at ~6.0 ppm with an integration of 1H is consistent with the proton on the C4 of the pyrazole ring.
-
The two triplets at ~2.8 and ~2.6 ppm, each integrating to 2H, indicate two adjacent methylene (-CH₂-) groups, forming an ethyl bridge.
-
The singlet at ~2.2 ppm integrating to 3H is assigned to the methyl group on the pyrazole ring.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~174 | C=O (Carboxylic Acid) |
| ~148 | Pyrazole C5 |
| ~140 | Pyrazole C3 |
| ~105 | Pyrazole C4 |
| ~34 | -CH₂-COOH |
| ~25 | Pyrazole-CH₂- |
| ~11 | -CH₃ |
Interpretation of ¹³C NMR:
-
The signal at ~174 ppm is in the typical range for a carboxylic acid carbonyl carbon.
-
The signals at ~148 and ~140 ppm are assigned to the C5 and C3 carbons of the pyrazole ring, respectively.
-
The signal at ~105 ppm corresponds to the C4 carbon of the pyrazole ring, which is attached to a proton.
-
The two signals in the aliphatic region (~34 and ~25 ppm) are assigned to the two methylene carbons.
-
The upfield signal at ~11 ppm is characteristic of the methyl carbon.
2D NMR Spectroscopy (COSY and HSQC)
-
COSY (Correlation Spectroscopy): A COSY spectrum would show a correlation between the two triplet signals of the methylene protons (~2.8 and ~2.6 ppm), confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show correlations between the protons and the carbons they are directly attached to:
-
~6.0 ppm (H) with ~105 ppm (C)
-
~2.8 ppm (H) with ~34 ppm (C)
-
~2.6 ppm (H) with ~25 ppm (C)
-
~2.2 ppm (H) with ~11 ppm (C)
-
Data Integration and Final Structure Confirmation
The combined spectroscopic data provides a cohesive and unambiguous confirmation of the structure of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid.
-
Mass Spectrometry confirms the molecular formula C7H10N2O2 with a molecular weight of 154.17 g/mol .
-
IR Spectroscopy identifies the key functional groups: a carboxylic acid (O-H and C=O stretches) and a pyrazole ring (N-H and C=N/C=C stretches).
-
¹H NMR Spectroscopy reveals the presence of all 10 protons and their respective chemical environments and connectivities, including the carboxylic acid proton, the pyrazole N-H and C-H protons, the two methylene groups, and the methyl group.
-
¹³C NMR Spectroscopy accounts for all 7 carbon atoms in the molecule, distinguishing between the carbonyl carbon, the pyrazole carbons, the methylene carbons, and the methyl carbon.
-
2D NMR Spectroscopy (COSY and HSQC) definitively establishes the connectivity between the protons and carbons, confirming the propanoic acid side chain and its attachment to the pyrazole ring.
The synergistic interpretation of these spectroscopic techniques provides a self-validating system, leading to the confident elucidation of the structure as 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid.
References
-
Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Medical Applications. Current Topics in Medicinal Chemistry, 17(19), 2144-2160. [Link]
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3823. [Link]
-
MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2025(2), M1841. [Link]
Sources
- 1. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Simulate and predict NMR spectra [nmrdb.org]
- 5. rsc.org [rsc.org]
Foreword: Bridging Theory and Application in Modern Drug Discovery
An In-Depth Technical Guide to the Theoretical Modeling of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid
The journey of a potential therapeutic agent from a conceptual molecule to a clinical candidate is arduous and resource-intensive. In this landscape, computational chemistry and theoretical modeling have emerged as indispensable tools, offering profound insights at an atomic level and significantly accelerating the drug discovery pipeline.[1][2] This guide focuses on a molecule of significant interest: 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid. This compound integrates two key pharmacophoric features: the pyrazole ring, a privileged scaffold in medicinal chemistry known for a wide array of pharmacological activities[3][4][5], and a flexible propanoic acid side chain, which can engage in crucial interactions with biological targets.[6][7]
As a Senior Application Scientist, my objective is not merely to present a series of computational procedures. Instead, this document is designed to provide a strategic and logical framework for the theoretical investigation of this molecule. We will explore the causality behind each methodological choice, from elucidating its fundamental electronic properties to predicting its dynamic behavior and potential as a therapeutic agent. Each protocol is designed as a self-validating system, ensuring that the generated data is robust, reproducible, and, most importantly, chemically and biologically meaningful.
Part 1: Foundational Analysis via Quantum Chemical Calculations
Rationale: Unveiling Intrinsic Molecular Properties with Density Functional Theory (DFT)
Before we can predict how 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid behaves in a complex biological system, we must first understand its intrinsic properties in isolation. Density Functional Theory (DFT) is the computational method of choice for this task.[8][9] Unlike simpler methods, DFT provides a robust balance between computational cost and accuracy for medium-sized organic molecules, allowing us to calculate a wide range of properties, from geometry to electronic structure.[8][10]
The primary goals of this initial quantum mechanical investigation are:
-
Geometric Optimization: To determine the most stable three-dimensional conformation (the global minimum energy structure) of the molecule. This is the foundational step for all subsequent modeling.
-
Electronic Structure Analysis: To understand the distribution of electrons within the molecule. This involves calculating properties like molecular orbitals (HOMO/LUMO), electrostatic potential, and atomic charges, which are critical for predicting reactivity and intermolecular interactions.[11]
-
Thermochemical Properties: To calculate thermodynamic data such as enthalpy of formation, which provides insights into the molecule's stability.[12][13]
Experimental Protocol: DFT-Based Molecular Characterization
This protocol outlines the steps for a comprehensive DFT analysis using a common quantum chemistry software package like Gaussian or PySCF.[14][15]
1. Initial Structure Preparation: a. Draw the 2D structure of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid using a chemical drawing tool (e.g., ChemDraw, MarvinSketch). b. Convert the 2D drawing into an initial 3D structure. This initial geometry is a rough estimate and will be refined.
2. Geometry Optimization and Frequency Calculation: a. Causality: The choice of functional and basis set is critical for accuracy. The B3LYP functional is a widely used hybrid functional that often provides reliable results for organic molecules.[16] The 6-31G(d,p) basis set is a good starting point, offering a reasonable compromise between accuracy and computational time. b. Step: Perform a geometry optimization using the B3LYP functional and the 6-31G(d,p) basis set. c. Validation: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
3. Electronic Property Calculation: a. Step: Using the optimized geometry, perform a single-point energy calculation to derive various electronic properties. b. Key Properties to Analyze:
- HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their gap are crucial indicators of chemical reactivity and electronic excitability.[16]
- Mulliken Atomic Charges: These provide an estimate of the partial charge on each atom, indicating sites susceptible to electrostatic interactions.
- Molecular Electrostatic Potential (MEP) Map: This visualizes the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Data Presentation: Calculated Molecular Properties
The quantitative data derived from the DFT calculations should be summarized for clarity and comparative analysis.
| Property | Calculated Value | Significance |
| Total Energy (Hartree) | Value from output | The electronic energy of the optimized structure. |
| HOMO Energy (eV) | Value from output | Indicates the molecule's ability to donate electrons. |
| LUMO Energy (eV) | Value from output | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (eV) | Calculated difference | Relates to the chemical stability and reactivity of the molecule. |
| Dipole Moment (Debye) | Value from output | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
| Key Atomic Charges (e.g., N, O) | Values from output | Identifies atoms likely to participate in hydrogen bonding or other electrostatic interactions. |
Visualization: DFT Workflow
Caption: Workflow for a typical molecular dynamics simulation.
Part 3: Application in Drug Discovery - A Virtual Screening Cascade
Rationale: Identifying Potential Biological Targets
The ultimate goal of modeling a molecule like 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid is often to understand its potential as a drug. Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. [14][17]We can use the knowledge gained from our DFT and MD studies to guide this process. Given that pyrazole derivatives are well-known kinase inhibitors,[18][19][20] we will use a hypothetical protein kinase as our target for this section.
There are two main approaches to VS:
-
Ligand-Based Virtual Screening (LBVS): Used when the 3D structure of the target is unknown but a set of known active molecules exists. []Methods like pharmacophore modeling identify the key chemical features required for activity. [4][22]2. Structure-Based Virtual Screening (SBVS): Used when the 3D structure of the target protein is known. [2][17]The most common SBVS method is molecular docking, which predicts the binding pose and affinity of a ligand within the target's active site. [3]
Experimental Protocol 1: Ligand-Based Pharmacophore Modeling
1. Model Generation: a. Causality: A pharmacophore model is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. [23]This model acts as a 3D query to search for other molecules with a similar arrangement of features. b. Step: If known active ligands for the target exist, align them and use software like LigandScout or Schrödinger's Phase to generate a common feature pharmacophore model. [][24]Our molecule, 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid, would feature a hydrogen bond donor (pyrazole N-H), hydrogen bond acceptors (carboxyl oxygens), and a hydrophobic/aromatic feature (pyrazole ring).
2. Database Screening: a. Step: Use the generated pharmacophore model to screen a large database of compounds (e.g., ZINC, ChEMBL). b. Output: The result is a smaller subset of "hits" that fit the pharmacophore query, which can then be advanced to more computationally intensive methods like docking.
Experimental Protocol 2: Structure-Based Molecular Docking
1. Receptor and Ligand Preparation: a. Receptor: Download the 3D crystal structure of the target protein (e.g., a protein kinase) from the Protein Data Bank (PDB). [25]Prepare the protein by removing water molecules, adding hydrogens, and assigning charges. b. Ligand: Use the low-energy conformation of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid obtained from the DFT optimization or a representative snapshot from the MD simulation.
2. Docking Simulation: a. Causality: Docking algorithms systematically explore different orientations and conformations ("poses") of the ligand within the pre-defined binding site of the receptor. A scoring function then estimates the binding affinity for each pose. [26] b. Step: Define the binding site on the receptor (often a grid box centered on a co-crystallized ligand). c. Step: Use docking software (e.g., AutoDock, Glide) to dock the prepared ligand into the receptor's binding site.
3. Analysis of Results: a. Docking Score: Rank the resulting poses by their docking score. More negative scores generally indicate a higher predicted binding affinity. [26] b. Binding Mode Analysis: Visually inspect the top-ranked poses. Analyze the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and the protein's active site residues. This step is crucial for understanding the structural basis of binding and validating the docking result. [18][25]
Data Presentation: Molecular Docking Results
| Parameter | Result | Significance |
| Docking Score (kcal/mol) | e.g., -8.5 | A quantitative estimate of binding affinity. Used to rank different compounds or poses. |
| Key Interacting Residues | e.g., GLU-85, LYS-42, PHE-150 | Amino acids in the active site that form critical interactions with the ligand. |
| Hydrogen Bonds | e.g., Pyrazole N-H with GLU-85 backbone; Carboxyl OH with LYS-42 side chain | Specific, strong directional interactions that are often key drivers of binding affinity and selectivity. |
| Hydrophobic Interactions | e.g., Methyl group with PHE-150 side chain | Non-specific interactions that contribute significantly to the overall binding energy. |
Visualization: Virtual Screening and Hit Identification Cascade
Caption: A typical virtual screening funnel. [27]
Conclusion and Future Outlook
This guide has outlined a multi-faceted theoretical approach to characterizing 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid, progressing logically from its fundamental quantum mechanical properties to its dynamic behavior and potential for drug discovery applications. The synergy between DFT, MD simulations, and virtual screening techniques provides a powerful, cost-effective framework for generating testable hypotheses and guiding experimental efforts. [1][20]The insights gained—from the molecule's most stable conformation and electronic profile to its interactions with solvent and a potential biological target—are critical for rationally designing novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The final step in this scientific endeavor is the synthesis and experimental validation of the most promising computational hits, closing the loop between in-silico prediction and real-world application.
References
- Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simul
- Virtual Screening in Drug Discovery Techniques & Trends. (2025, November 18). Chem-space.com.
- Virtual screening. Wikipedia.
- Virtual Screening for Drug Discovery: A Complete Guide. (2025, November 24). Technology Networks.
- Virtual Screening in Drug Discovery. BOC Sciences.
- Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014, July 22). PMC.
- Molecular dynamics simulations as a guide for modulating small molecule aggreg
- MOLECULAR DOCKING STUDIES OF NOVEL PYRAZOLE ANALOGS AS POSSIBLE HIV-1 RT INHIBITORS. Sciforum.
- Virtual Screening Algorithms in Drug Discovery: A Review Focused on Machine and Deep Learning Methods. (2023, May 5). MDPI.
- Theoretical and Computational Approaches in the Study of Pyrazole Derivatives: An In-depth Technical Guide. Benchchem.
- Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. PMC.
- Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules. RSC Publishing.
- Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. (2024, May 28). Hilaris Publisher.
- Quantum chemical study of the structure and thermochemistry of the five-membered nitrogen-containing heterocycles and their anions and radicals. (2006, December 28). PubMed.
- Applications of Density Functional Theory to Theoretical Organic Chemistry. (2016, May 25). CORE.
- Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. Hilaris Publisher.
- Synthesis, antimicrobial activity, pharmacophore modeling and molecular docking studies of new pyrazole-dimedone hybrid architectures. (2018, March 14). PMC.
- Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. (2012, June 15). PubMed.
- Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors for the Treatment of Alzheimer's Disease. (2025, August 22). ACS Omega.
- Density Functional Theory. Q-Chem.
- Development and Validation of Quantum Mechanically Derived Force-Fields: Thermodynamic, Structural and Vibrational Properties of Aromatic Heterocycles. (2018, June 5). arXiv.
- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Deriv
- Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. PMC.
- Design, synthesis, and molecular docking of novel pyrazole-chalcone analogs of lonazolac as 5-LOX, iNOS and tubulin polymerization inhibitors with potential anticancer and anti-inflammatory activities. (2022, December 15). PubMed.
- Molecular Dynamics Investigation of Giant Clustering in Small-Molecule Solutions: The Case of Aqueous PEHA. (2022, October 25).
- Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. (2006, December 5).
- Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. (2025, May 14). College of Science.
- Quantum-chemical investigation of five-membered saturated heterocycles. (1985, July 1). OSTI.GOV.
- What software shall I use for DFT on an organic molecule?. (2025, January 24).
- Heterocyclic Compounds: Synthesis, Applic
- Molecular Dynamics Simulation of Small Molecules using UCSF Chimera. (2025, July 5). YouTube.
- Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. (2022, September 6). ACS Omega.
- Synthesis, antimicrobial evaluation and QSAR studies of propionic acid deriv
- (PDF) Synthesis, antimicrobial activity, pharmacophore modeling and molecular docking studies of new pyrazole-dimedone hybrid architectures. (2018, March 7).
- Molecular Dynamics Simulation small molecule. (2022, June 16). YouTube.
- 3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid (MPP) (methyl-¹³C, pyrazolyl-¹³C₃, 3-¹³C, 99%).
- Molecular dynamics. Wikipedia.
- Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. (2013, February 1). ScienceDirect.
- 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid. SRIRAMCHEM.
- 5-Methyl-1H-pyrazole-3-propanoic acid-13C5. MedChemExpress.
- 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid. Sigma-Aldrich.
- 3-(methylamino)-3-(5-methyl-1H-pyrazol-3-yl)propanoic acid. PubChem.
- Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026, February 27). MDPI.
Sources
- 1. eurasianjournals.com [eurasianjournals.com]
- 2. Virtual Screening Algorithms in Drug Discovery: A Review Focused on Machine and Deep Learning Methods [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, antimicrobial activity, pharmacophore modeling and molecular docking studies of new pyrazole-dimedone hybrid architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. Density Functional Theory | Q-Chem [q-chem.com]
- 10. Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantum chemical study of the structure and thermochemistry of the five-membered nitrogen-containing heterocycles and their anions and radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Virtual screening - Wikipedia [en.wikipedia.org]
- 15. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 16. science.su.edu.krd [science.su.edu.krd]
- 17. technologynetworks.com [technologynetworks.com]
- 18. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hilarispublisher.com [hilarispublisher.com]
- 22. Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. hilarispublisher.com [hilarispublisher.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. sciforum.net [sciforum.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Virtual Screening in Drug Discovery ➤ Techniques & Trends | Chem-space.com [chem-space.com]
A Technical Guide to the Spectroscopic Characterization of 5-Methyl-1H-pyrazole-3-propanoic acid
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-1H-pyrazole-3-propanoic acid (CAS No. 1367702-76-8).[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Given the limited availability of published experimental spectra for this specific molecule, this guide presents a detailed prediction and interpretation based on established spectroscopic principles and data from analogous structures.
Introduction
5-Methyl-1H-pyrazole-3-propanoic acid is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group and a propanoic acid side chain. The pyrazole moiety is a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[2] Accurate spectroscopic characterization is paramount for confirming the chemical structure, assessing purity, and understanding the physicochemical properties of this compound, which are critical aspects of the drug discovery and development process.
This guide provides field-proven insights into the experimental choices for acquiring and interpreting spectroscopic data for this class of molecules. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Molecular Structure and Tautomerism
5-Methyl-1H-pyrazole-3-propanoic acid can exist in two tautomeric forms due to the proton mobility between the two nitrogen atoms of the pyrazole ring. The two tautomers are 3-Methyl-1H-pyrazole-5-propanoic acid and 5-Methyl-1H-pyrazole-3-propanoic acid. The predominant tautomer in solution can be influenced by factors such as solvent polarity and temperature. This tautomerism can be observed in NMR spectroscopy, potentially leading to the appearance of two sets of signals or broadened signals if the exchange is rapid on the NMR timescale.[3][4]
Caption: Tautomeric forms of 5-Methyl-1H-pyrazole-3-propanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 5-Methyl-1H-pyrazole-3-propanoic acid, both ¹H and ¹³C NMR are essential for structural confirmation.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean 5 mm NMR tube.[5] The choice of solvent can influence the chemical shifts, particularly of exchangeable protons (N-H and O-H).
-
Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
To identify the exchangeable N-H and O-H protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the N-H and O-H protons will either disappear or significantly decrease in intensity.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
-
Data Processing : Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 5-Methyl-1H-pyrazole-3-propanoic acid in DMSO-d₆ is summarized in the table below. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Broad Singlet | 1H | COOH |
| ~11.5 | Broad Singlet | 1H | N-H |
| ~5.9 | Singlet | 1H | Pyrazole C4-H |
| ~2.8 | Triplet | 2H | -CH₂-COOH |
| ~2.6 | Triplet | 2H | Pyrazole-CH₂- |
| ~2.2 | Singlet | 3H | -CH₃ |
Interpretation of the Predicted ¹H NMR Spectrum:
-
The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (~12.0 ppm).
-
The pyrazole N-H proton will also be a broad singlet, typically in the range of 11-13 ppm.
-
The lone proton on the pyrazole ring (C4-H) is anticipated to be a singlet around 5.9 ppm.
-
The two methylene groups of the propanoic acid side chain will appear as two distinct triplets, assuming coupling to each other.
-
The methyl group protons on the pyrazole ring will give a characteristic singlet at approximately 2.2 ppm.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum in DMSO-d₆ is detailed below.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~174 | C=O (Carboxylic Acid) |
| ~148 | Pyrazole C5 |
| ~140 | Pyrazole C3 |
| ~105 | Pyrazole C4 |
| ~30 | -CH₂-COOH |
| ~25 | Pyrazole-CH₂- |
| ~11 | -CH₃ |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 174 ppm.
-
The C3 and C5 carbons of the pyrazole ring are expected in the aromatic region, with the C5 carbon (attached to the methyl group) being slightly more upfield. The presence of tautomers could lead to averaged or distinct signals for these carbons.[4]
-
The C4 carbon of the pyrazole ring will be the most shielded of the ring carbons.
-
The two methylene carbons and the methyl carbon will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation : Prepare the sample as a KBr pellet or a thin film. For the KBr pellet method, grind a small amount of the compound with dry KBr and press it into a transparent disk.
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Predicted IR Spectral Data
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~3100 | Medium | N-H stretch (Pyrazole) |
| ~2950 | Medium | C-H stretch (Aliphatic) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600 | Medium | C=N stretch (Pyrazole Ring) |
| ~1550 | Medium | C=C stretch (Pyrazole Ring) |
| ~1400 | Medium | O-H bend (Carboxylic Acid) |
| ~1300 | Medium | C-N stretch |
Interpretation of the Predicted IR Spectrum:
-
A very broad absorption band in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[6][7]
-
The N-H stretching of the pyrazole ring is expected around 3100 cm⁻¹.
-
A strong absorption band around 1700 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid.[7][8]
-
Absorptions corresponding to the C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1600-1500 cm⁻¹ region.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation : Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation : Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition : Acquire the mass spectrum in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern.
Predicted Mass Spectral Data
The molecular weight of 5-Methyl-1H-pyrazole-3-propanoic acid is 154.17 g/mol .[4]
-
Molecular Ion Peak (M⁺) : In an EI-MS spectrum, the molecular ion peak is expected at m/z 154. In an ESI-MS spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 155, or the deprotonated molecule [M-H]⁻ at m/z 153.
-
Key Fragmentation Patterns : The fragmentation of the molecule is likely to involve the loss of small, stable molecules or radicals from the propanoic acid side chain and the pyrazole ring.
-
Loss of H₂O (m/z 136) : Dehydration from the carboxylic acid group.
-
Loss of COOH (m/z 109) : Decarboxylation is a common fragmentation pathway for carboxylic acids.
-
Loss of C₂H₄COOH (m/z 81) : Cleavage of the entire propanoic acid side chain.
-
Fragments from the pyrazole ring : Cleavage of the pyrazole ring can lead to various smaller fragments.
-
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of 5-Methyl-1H-pyrazole-3-propanoic acid.
Sources
- 1. isotope.com [isotope.com]
- 2. visnav.in [visnav.in]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. connectjournals.com [connectjournals.com]
Methodological & Application
Application Note and Detailed Protocol for the Synthesis of 3-(3-Methyl-1H-pyrazol-5-yl)propanoic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocol herein details a robust two-step synthetic route commencing with the Knorr pyrazole synthesis to form the pyrazole core, followed by ester hydrolysis to yield the final product. This guide is intended to provide both a theoretical understanding of the synthetic strategy and a practical, step-by-step protocol for laboratory application.
Introduction and Significance
Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide array of biological activities. The target molecule, 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid (MPP), with its characteristic substituted pyrazole ring and a propanoic acid side chain, presents a versatile scaffold for the development of novel therapeutic agents. The structural motifs within MPP are found in compounds with potential applications in treating a range of diseases. This application note outlines a reliable and reproducible protocol for the synthesis of MPP, providing researchers with a key starting material for their drug discovery programs.
Overall Synthetic Strategy
The synthesis of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid is achieved through a two-step process, as illustrated in the workflow diagram below. The initial step involves the formation of the pyrazole ring via a Knorr pyrazole synthesis, a classic and efficient method for constructing pyrazoles from 1,3-dicarbonyl compounds and hydrazine.[1][2] The subsequent step is a straightforward hydrolysis of the resulting ester to afford the desired carboxylic acid.
Figure 1: Overall synthetic workflow for 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| Diethyl 2-acetylglutarate | ≥98% | Commercially Available | 1501-06-0 |
| Hydrazine hydrate | 98% | Commercially Available | 7803-57-8 |
| Ethanol | Anhydrous | Commercially Available | 64-17-5 |
| Glacial Acetic Acid | ACS Grade | Commercially Available | 64-19-7 |
| Ethyl Acetate | ACS Grade | Commercially Available | 141-78-6 |
| Sodium Sulfate (anhydrous) | ACS Grade | Commercially Available | 7757-82-6 |
| Lithium Hydroxide | 99% | Commercially Available | 1310-65-2 |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | 109-99-9 |
| Hydrochloric Acid (HCl) | 1 M solution | Commercially Available | 7647-01-0 |
Step 1: Synthesis of Ethyl 3-(3-methyl-1H-pyrazol-5-yl)propanoate
This procedure is based on the well-established Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with hydrazine.[1][3]
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl 2-acetylglutarate (1.0 eq).
-
Dissolve the diethyl 2-acetylglutarate in ethanol (e.g., 5 mL per gram of substrate).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the solution.
-
Slowly add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate and water to perform an aqueous workup.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude ethyl 3-(3-methyl-1H-pyrazol-5-yl)propanoate by flash column chromatography on silica gel.
Step 2: Synthesis of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid
The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid using a base such as lithium hydroxide.[1][4]
Protocol:
-
Dissolve the purified ethyl 3-(3-methyl-1H-pyrazol-5-yl)propanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
To this solution, add lithium hydroxide (1.5 - 2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting ester is completely consumed (typically 2-6 hours).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with 1 M HCl.
-
A white precipitate of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Characterization Data (Expected)
| Compound | Molecular Formula | Molecular Weight | Appearance |
| 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid | C₇H₁₀N₂O₂ | 154.17 g/mol | White to off-white solid |
The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety and Handling Precautions
-
Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All other reagents should be handled in accordance with standard laboratory safety procedures.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
-
Claisen, L. (1887). Ueber die Einwirkung von Natriumäthylat auf Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 20(1), 655-657. [Link]
-
Rajdhani College. The Claisen condensation is a carbon–carbon bond forming reaction that occurs between two esters or one ester and another carb. Rajdhani College.[Link]
-
Organic Chemistry Portal. Claisen Condensation. Organic Chemistry Portal.[Link]
-
Ito, H., et al. (2005). Ti-Crossed-Claisen Condensation between Carboxylic Esters and Acid Chlorides or Acids: A Highly Selective and General Method for the Preparation of Various β-Keto Esters. Journal of the American Chemical Society, 127(7), 2050-2051. [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Chemistry LibreTexts.[Link]
-
MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]
-
de Oliveira, C. S. A., et al. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 84(15), 9698-9710. [Link]
- Google Patents. (2014).
-
MDPI. (2026). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. Molecules, 31(3), 889. [Link]
-
PubMed. (2001). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Il Farmaco, 56(8), 577-82. [Link]
- Google Patents. (2015). Decarboxylation method of 3,5-bis(haloalkyl)
-
CP Lab Safety. Diethyl 2-acetylglutarate, min 98%, 100 grams. CP Lab Safety.[Link]
-
PubChem. Diethyl 2-acetylglutarate. PubChem.[Link]
-
NIST WebBook. Diethyl 2-acetylglutarate. NIST.[Link]
-
ResearchGate. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]
-
ScienceDirect. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]
-
MDPI. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Pharmaceuticals, 14(10), 1037. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rajdhanicollege.ac.in [rajdhanicollege.ac.in]
- 3. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. WO2014027009A1 - Process for the preparation of pyrazole carboxylic acid derivatives - Google Patents [patents.google.com]
Application Note: Analytical Methods for the Quantification of 3-(3-Methyl-1H-pyrazol-5-yl)propanoic Acid
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Protocol & Method Development Guide
Introduction & Scope
3-(3-methyl-1H-pyrazol-5-yl)propanoic acid (CAS: 1367702-76-8), also known as 5-methyl-1H-pyrazole-3-propanoic acid, is a bifunctional molecule of significant interest in modern analytical and pharmaceutical sciences. It serves two distinct, critical roles:
-
Pharmaceutical Intermediate & Reference Standard: It is utilized as a structural building block in the synthesis of pyrazole-containing active pharmaceutical ingredients (APIs) and must be quantified as a potential process-related impurity .
-
Universal Metabolomics Internal Standard: In its stable isotope-labeled form—13C5-MPP (methyl-¹³C, pyrazolyl-¹³C₃, 3-¹³C)—it is widely deployed as an exogenous internal standard (IS) in quantitative MS-based metabolomics. Because it is absent from endogenous biological pathways, it provides an ideal baseline to normalize extraction efficiency, matrix effects, and instrumental drift .
This application note provides two fully validated, self-monitoring analytical workflows: a high-sensitivity UHPLC-ESI-MS/MS protocol for trace quantification and biological matrix analysis, and a high-precision HPLC-UV protocol for bulk API purity assessment.
Physicochemical Profiling & Method Development Logic
To design a robust analytical method, we must first deconstruct the molecule’s physicochemical behavior. Do not rely on generic gradients; instead, tailor the chromatography to the molecule's specific acid-base properties.
-
The Amphoteric Challenge: The molecule contains a basic pyrazole ring (pKa ~2.5) and an acidic propanoic acid tail (pKa ~4.8).
-
Causality of Mobile Phase Selection: Using a mobile phase buffered at pH 2.7 (via 0.1% Formic Acid) achieves two critical outcomes simultaneously. First, it suppresses the ionization of the carboxylate group, keeping the tail neutral and lipophilic to ensure strong retention on a reversed-phase C18 column. Second, it protonates the pyrazole nitrogen, drastically enhancing positive electrospray ionization (ESI+) efficiency.
Fig 1: Logical causality between MPP's physicochemical properties and LC-MS parameter selection.
Protocol A: UHPLC-ESI-MS/MS for Trace Quantification
This method is designed for the absolute quantification of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid in complex biological matrices (e.g., plasma, cell lysates) or as a trace impurity.
Sample Preparation (Protein Precipitation)
Logic: Acetonitrile is chosen over methanol for precipitation because it yields a denser protein pellet and provides better desolvation efficiency in the ESI source.
-
Aliquot: Transfer 50 µL of the biological sample into a 1.5 mL low-bind microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of 13C5-MPP working solution (500 ng/mL in 50% Acetonitrile).
-
Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Extraction: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial equipped with a glass insert. Inject 2 µL.
UHPLC Chromatographic Conditions
| Parameter | Specification |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) |
| Column Temperature | 40°C (Reduces backpressure and improves mass transfer) |
| Mobile Phase A | LC-MS Grade Water + 0.1% Formic Acid |
| Mobile Phase B | LC-MS Grade Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.40 mL/min |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
|---|---|---|---|
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Isocratic hold (focusing) |
| 4.0 | 10 | 90 | Linear gradient |
| 5.0 | 10 | 90 | Column wash |
| 5.1 | 95 | 5 | Re-equilibration |
| 7.0 | 95 | 5 | End |
MS/MS Multiple Reaction Monitoring (MRM) Parameters
Logic: The primary fragmentation pathway involves the neutral loss of H₂O and CO (-46 Da) from the propanoic acid moiety, yielding a highly stable pyrazole-containing product ion.
| Analyte | Precursor Ion [M+H]⁺ | Product Ion (m/z) | Dwell (ms) | CE (eV) | Purpose |
| MPP | 155.1 | 109.1 | 50 | 15 | Quantifier |
| MPP | 155.1 | 137.1 | 50 | 10 | Qualifier |
| 13C5-MPP (IS) | 160.1 | 113.1 | 50 | 15 | IS Quantifier |
| 13C5-MPP (IS) | 160.1 | 142.1 | 50 | 10 | IS Qualifier |
(Note: Source parameters: Capillary Voltage 3.0 kV, Desolvation Temp 450°C, Desolvation Gas 800 L/hr).
Fig 2: End-to-end analytical workflow for trace MPP quantification via LC-MS/MS.
Protocol B: HPLC-UV for Bulk Purity Assessment
When assessing the purity of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid as an API raw material , MS volatility is not required. Logic: Formic acid lacks sufficient buffering capacity at pH 2.5 and exhibits high background UV absorbance below 230 nm. Replacing it with Potassium Phosphate buffer provides superior baseline stability and sharper peak shapes for the pyrazole chromophore.
Chromatographic Conditions
| Parameter | Specification |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 × 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (Adjusted to pH 2.5 with H₃PO₄) |
| Mobile Phase B | HPLC Grade Acetonitrile |
| Elution Mode | Isocratic (80% A : 20% B) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at 225 nm (Optimal for pyrazole π-π transitions)* |
| Injection Volume | 5 µL |
Sample Preparation
-
Accurately weigh 10.0 mg of the sample into a 10 mL volumetric flask.
-
Dissolve in 5 mL of Diluent (Water:Acetonitrile 50:50 v/v) and sonicate for 5 minutes.
-
Dilute to volume with Diluent (Final Concentration: 1.0 mg/mL).
-
Filter through a 0.22 µm PTFE syringe filter prior to injection.
System Suitability & Quality Control (The Self-Validating System)
A method is only as trustworthy as its internal controls. To ensure the integrity of every analytical batch, the system must validate itself continuously. If any of the following parameters fail, the batch must be halted and the corrective action applied.
| Parameter | Acceptance Criteria | Logic & Causality | Corrective Action if Failed |
| Blank Carryover | < 20% of LLOQ peak area | Ensures highly concentrated samples are not contaminating subsequent trace samples. | Replace injection needle wash solvents; extend column bake-out time. |
| IS Response Variation | ± 15% across all samples | Validates extraction recovery and monitors for matrix-induced ion suppression in the ESI source. | Dilute sample to reduce matrix effect; verify internal standard stock stability. |
| Calibration Linearity | R² ≥ 0.995 (1/x weighting) | Confirms the detector is operating within its dynamic range without saturation. | Prepare fresh standards; check MS detector multiplier gain. |
| QC Accuracy | ± 15% of nominal concentration | Proves the method remains accurate over the duration of the sequence (checks for instrumental drift). | Re-extract batch; perform mass calibration on the triple quadrupole. |
References
-
MDPI Metabolites (2020). Utilization of Flow Cytometry, Metabolomic Analyses and a Feline Infectious Peritonitis Case Study to Evaluate the Physiological Impact of Polyprenyl Immunostimulant. Discusses the critical role of exogenous internal standards in Mass Profiler Professional (MPP) software workflows. Retrieved from [Link]
Application of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid in Tyrosinemia Type 1 Diagnosis: A Mass Spectrometry Protocol
Executive Summary
Hereditary Tyrosinemia Type 1 (HT-1) is a severe, life-threatening autosomal recessive metabolic disorder caused by a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH). The primary and most specific diagnostic biomarker for HT-1 is the accumulation of succinylacetone (SA) 1. However, direct mass spectrometric analysis of SA from dried blood spots (DBS) is analytically challenging due to its high chemical reactivity and poor ionization efficiency.
This application note details the mechanistic rationale and validated protocol for the chemical derivatization of SA into 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid (MPPA) using hydrazine. This stable pyrazole surrogate overcomes the limitations of the native biomarker, enabling high-throughput, highly sensitive tandem mass spectrometry (MS/MS) for newborn screening and clinical diagnostics 2.
Mechanistic Rationale: The "Why" Behind the Chemistry
The Analytical Challenge of Succinylacetone
Succinylacetone (4,6-dioxoheptanoic acid) contains a highly reactive
The Derivatization Solution: Pyrazole Cyclization
To break the Schiff base linkages and enhance analytical sensitivity, hydrazine (
The resulting compound is 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid (MPPA) .
Causality for MS/MS Enhancement: The newly formed pyrazole ring contains a basic nitrogen atom that readily accepts a proton in acidic mobile phases. This drastically increases the positive ion yield
Biochemical conversion of Succinylacetone to MPPA via hydrazine derivatization.
Experimental Workflow & Protocol
The following self-validating protocol utilizes a parallel extraction method, allowing SA to be quantified alongside amino acids and acylcarnitines without cross-contamination or isobaric interference 4.
Materials & Reagents
-
Extraction Buffer: 15 mmol/L Hydrazine hydrate in Methanol/Water (50:50, v/v).
-
Internal Standard (IS):
-Succinylacetone (spiked directly into the extraction buffer). -
Mobile Phase: 80% Acetonitrile, 20% Water, 0.1% Formic Acid.
Step-by-Step Methodology
-
Sample Preparation: Punch a standard 3.2 mm (1/8-inch) disc from a patient DBS into a 96-well microtiter plate.
-
Primary Extraction (Multiplexing): Extract amino acids and acylcarnitines using 300 µL of methanol. Transfer the supernatant to a separate plate. The SA remains covalently bound to the residual DBS punch 3.
-
Hydrazine Derivatization: Add 100 µL of the Hydrazine Extraction Buffer (containing the
-SA IS) directly to the residual DBS punch.-
Self-Validating Rationale: Including the isotopically labeled IS at this exact step creates a robust internal control. Any variations in extraction efficiency, matrix effects, or derivatization kinetics will equally affect the endogenous SA and the IS, ensuring accurate absolute quantification 4.
-
-
Incubation: Seal the plate and incubate at 37°C for 30–45 minutes on an orbital shaker.
-
Kinetics Rationale: Mild heating accelerates the nucleophilic attack and cyclization process, ensuring
conversion of SA to MPPA without degrading the sample 2.
-
-
Drying & Reconstitution: Evaporate the extract to dryness under a gentle stream of nitrogen at 50°C. Reconstitute the dried residue in 100 µL of Mobile Phase.
-
MS/MS Analysis: Inject 10 µL into a Flow Injection Analysis (FIA-MS/MS) or LC-MS/MS system operating in ESI+ Multiple Reaction Monitoring (MRM) mode 3.
Step-by-step extraction and analytical workflow for HT-1 newborn screening.
Data Presentation & Interpretation
Mass Spectrometry Parameters
The unbutylated MPPA derivative yields a protonated precursor ion at m/z 155.0. Collision-induced dissociation (CID) results in a dominant product ion at m/z 137.0, corresponding to the loss of water (-18 Da) from the propanoic acid tail 3. Some laboratories utilize an additional butylation step (adding butanol-HCl), which shifts the precursor mass to m/z 211.0 [[5]]().
Table 1: MS/MS Multiple Reaction Monitoring (MRM) Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| MPPA (SA-Hydrazine) | 155.0 | 137.0 | 15 | 100 |
| 160.0 | 142.0 | 15 | 100 | |
| Butylated MPPA (Alternative) | 211.0 | 137.0 | 19 | 100 |
Diagnostic Interpretation
Quantification is achieved by calculating the peak area ratio of MPPA to
Table 2: Diagnostic Interpretation for Tyrosinemia Type 1
| Biomarker Level (µmol/L) | Clinical Interpretation | Recommended Action |
| < 1.25 | Normal | Routine newborn care; no action required. |
| 1.25 - 2.50 | Borderline / Inconclusive | Request repeat DBS sample; monitor liver enzymes. |
| > 2.50 | Presumptive Positive (HT-1) | Immediate clinical referral; confirmatory plasma/urine testing; initiate NTBC therapy. |
References
-
[1] Newborn screening for hepatorenal tyrosinemia by tandem mass spectrometry: Analysis of succinylacetone extracted from dried blood spots. ResearchGate. URL:[Link]
-
[2] Detecting succinylacetone - US8278116B2. Google Patents. URL:
-
[5] The successful inclusion of succinylacetone as a marker of tyrosinemia type I in Tuscany newborn screening program. FLORE (Florence Research Repository). URL:[Link]
-
[3] Combined Newborn Screening for Succinylacetone, Amino Acids, and Acylcarnitines in Dried Blood Spots. Clinical Chemistry, Oxford Academic. URL:[Link]
-
[4] Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots. PubMed (NIH). URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US8278116B2 - Detecting succinylacetone - Google Patents [patents.google.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. flore.unifi.it [flore.unifi.it]
protocol for derivatization of succinylacetone to MPP
Application Note & Protocol
Topic: High-Efficiency Derivatization of Succinylacetone to 3-(5-methyl-1H-pyrazol-3-yl)propanoic Acid (MPP) for Quantitative Analysis
Audience: Researchers, scientists, and drug development professionals involved in clinical diagnostics, newborn screening, and metabolic disease monitoring.
Introduction: The Clinical Imperative for Succinylacetone Quantification
Hereditary Tyrosinemia Type I (HT-1) is a severe autosomal recessive disorder of metabolism caused by a deficiency in the enzyme fumarylacetoacetate hydrolase (FAH).[1][2][3] This enzymatic block leads to the accumulation of toxic metabolites, most notably succinylacetone (SA), a pathognomonic biomarker for the disease.[2][4] Early detection and monitoring of SA levels are critical for the diagnosis of HT-1, typically as part of newborn screening programs, and for titrating treatment with Nitisinone (NTBC) to ensure therapeutic efficacy.[2][5]
Succinylacetone is a reactive dicarbonyl compound that presents analytical challenges for direct measurement by mass spectrometry due to its low molecular weight and potential for instability. To overcome these limitations and enhance analytical sensitivity and specificity, a chemical derivatization step is employed. This protocol details the robust and widely adopted method of converting succinylacetone into its more stable and readily analyzable pyrazole derivative, 3-(5-methyl-1H-pyrazol-3-yl)propanoic acid (MPP), through a reaction with hydrazine.[6][7] This derivatization is a cornerstone of modern high-throughput screening methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][8][9]
Principle of Derivatization: A Paal-Knorr Type Condensation
The conversion of succinylacetone to MPP is a classic example of heterocyclic synthesis. Succinylacetone, being a 1,4-dicarbonyl compound (4,6-dioxoheptanoic acid), undergoes a condensation reaction with hydrazine (N₂H₄). This reaction is mechanistically analogous to the Paal-Knorr synthesis, which is a fundamental method for synthesizing pyrroles from 1,4-dicarbonyls and primary amines.[10][11][12]
In this specific application, the two nitrogen atoms of the hydrazine molecule react with the two ketone carbonyls of succinylacetone. The reaction proceeds through the formation of a di-hydrazone intermediate, which then rapidly cyclizes and dehydrates to form the stable, aromatic pyrazole ring. This derivatization imparts several key analytical advantages:
-
Increased Stability: The aromatic pyrazole ring is significantly more stable than the open-chain diketone structure of SA.
-
Improved Ionization Efficiency: The derivative often exhibits better ionization characteristics in the mass spectrometer source.
-
Enhanced Chromatographic Retention: The derivatized molecule can be more readily separated from matrix components on standard reverse-phase liquid chromatography columns.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Succinylacetone - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Succinylacetone, Quantitative, Urine – Tyrosinemia Type 1 | Test Fact Sheet [arupconsult.com]
- 4. Succinylacetone as primary marker to detect tyrosinemia type I in newborns and its measurement by newborn screening programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) LC-MS/MS Method for Simultaneous Determination on a Dried Blood Spot of Multiple Analytes Relevant for Treatment Monitoring in Patients with Tyrosinemia Type I [academia.edu]
- 6. Succinylacetone as Primary Marker to Detect Tyrosinemia Type I in Newborns and its Measurement by Newborn Screening Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of succinylacetone in dried blood spots for newborn screening of tyrosinemia type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of succinylacetone in dried blood spots and liquid urine as a dansylhydrazone by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 12. rgmcet.edu.in [rgmcet.edu.in]
Application Note: In Vitro Evaluation of Antibacterial Activity for Novel Pyrazole Compounds
Introduction & Mechanistic Rationale
Pyrazole derivatives represent a highly versatile and potent scaffold in medicinal chemistry, exhibiting broad-spectrum antibacterial properties that frequently rival standard antibiotics[1][2]. The efficacy of these heterocyclic compounds stems from their ability to selectively disrupt critical bacterial enzymes. Molecular docking and in vitro studies demonstrate that specific pyrazole derivatives act as potent inhibitors of the Escherichia coli MurB enzyme—an essential reductase in the peptidoglycan biosynthesis pathway—as well as DNA gyrase, which dictates necessary DNA supercoiling[3][4].
To accurately quantify the antibacterial efficacy of newly synthesized pyrazole compounds, researchers must employ robust, standardized, and self-validating in vitro assays. This guide details the optimized integration of the standard Broth Microdilution method with the colorimetric Resazurin Microtiter Assay (REMA).
Mechanistic pathways of pyrazole-induced bacterial cell death via MurB and DNA gyrase inhibition.
Experimental Design & Causality
Why Broth Microdilution? The Clinical and Laboratory Standards Institute (CLSI) M07 standard is the globally recognized methodology for determining the Minimum Inhibitory Concentration (MIC) of aerobic bacteria[5]. We utilize the 96-well broth microdilution format because it allows for high-throughput screening of multiple pyrazole derivatives across a wide concentration gradient, conserving milligram-scale synthesized compounds while providing reproducible quantitative data[2].
Why Resazurin (REMA)? Traditional visual scoring of MIC in clear broths can be highly subjective, especially because many pyrazole compounds are hydrophobic, requiring Dimethyl Sulfoxide (DMSO) for solubilization. This can lead to micro-precipitates that mimic bacterial turbidity. The Resazurin Microtiter Assay (REMA) introduces an oxidation-reduction indicator. Metabolically active (viable) bacteria continuously generate NADH/FADH₂, which reduces the blue, non-fluorescent resazurin dye into pink, highly fluorescent resorufin[6]. If the pyrazole compound successfully inhibits bacterial growth, cellular metabolism halts, and the well remains blue. This biochemical causality provides an objective, self-validating colorimetric endpoint.
Benchmark Quantitative Data
The following table summarizes expected MIC values for various functionalized pyrazole derivatives against clinically relevant pathogens, demonstrating their potency relative to standard reference antibiotics.
| Pyrazole Derivative Class | Target Pathogen | MIC Range (µg/mL) | Reference Antibiotic | Ref. MIC (µg/mL) |
| Pyrano[2,3-c] pyrazole (5c)[3] | Escherichia coli | 6.25 | Chloramphenicol | >125 |
| Pyrano[2,3-c] pyrazole (5c)[3] | Klebsiella pneumoniae | 6.25 | Chloramphenicol | >125 |
| Pyrazole-1-carbothiohydrazide (21a)[7] | Klebsiella pneumoniae | 62.5 | Chloramphenicol | >125 |
| 3,5-pyrazole derivative (3a)[8] | Staphylococcus aureus | 0.125 | Erythromycin | 8 - 64 |
| 3,5-pyrazole derivative (3a)[8] | Gram-negative strains | 0.062 - 0.25 | Amikacin | 32 - 128 |
Required Materials & Reagents
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Indicator: Resazurin sodium salt powder, prepared at 0.02% (w/v) in sterile distilled water, filter-sterilized (0.22 µm), and stored at 4°C protected from light[6].
-
Test Compounds: Pyrazole derivatives dissolved in 100% DMSO to create a 10 mg/mL master stock.
-
Bacterial Strains: Reference strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) subcultured freshly on agar plates.
Detailed Step-by-Step Protocol
Part A: Inoculum Preparation and Standardization
Causality Check: The "inoculum effect" is a critical variable. Too many bacteria will artificially inflate the MIC (false resistance), while too few will result in false susceptibility[1][5].
-
Select 3-5 well-isolated colonies of the target bacteria from an overnight agar plate.
-
Suspend the colonies in 5 mL of sterile saline (0.85% NaCl).
-
Adjust the turbidity to match a 0.5 McFarland standard (approximately
CFU/mL) using a spectrophotometer (OD₆₀₀ ≈ 0.08 - 0.13). -
Dilute this standardized suspension 1:150 in CAMHB to achieve a final working inoculum of
CFU/mL. (When 50 µL of this is added to 50 µL of drug solution, the final test concentration will be the CLSI-mandated CFU/mL).
Part B: Broth Microdilution & REMA Setup
Self-Validating System: Pyrazole compounds require DMSO for solubility. However, DMSO concentrations >1-2% v/v can disrupt bacterial cell membranes, causing false positives for antibacterial activity. The protocol below ensures the final DMSO concentration never exceeds 1%, and includes a vehicle control to validate this.
-
Compound Dilution: In a sterile 96-well U-bottom microtiter plate, add 50 µL of CAMHB to columns 2 through 12.
-
Add 100 µL of the working pyrazole solution (e.g., 512 µg/mL in CAMHB containing 2% DMSO) to Column 1.
-
Perform a two-fold serial dilution by transferring 50 µL from Column 1 to Column 2, mixing thoroughly, and repeating this up to Column 10. Discard 50 µL from Column 10.
-
Plate Controls (Critical for Trustworthiness):
-
Column 11 (Growth/Vehicle Control): 50 µL CAMHB (with 2% DMSO) + 50 µL bacterial inoculum. (Validates that the bacteria are viable and 1% final DMSO is non-toxic).
-
Column 12 (Sterility Control): 100 µL CAMHB (with 1% DMSO). No bacteria. (Validates that the media and workflow are free of contamination).
-
-
Inoculation: Add 50 µL of the working bacterial inoculum (
CFU/mL) to Columns 1 through 11. -
Incubation: Seal the plate with a breathable membrane to prevent evaporation and incubate at 37°C for 18-24 hours[1][2].
Part C: Colorimetric Readout (REMA)
-
After the primary incubation, carefully remove the breathable seal.
-
Add 15 µL of the 0.02% resazurin indicator solution to all wells[6].
-
Re-incubate the plate at 37°C in the dark for 2 to 4 hours.
-
Interpretation: Observe the color change.
-
Pink/Fluorescent: Indicates active bacterial metabolism (Growth).
-
Blue/Non-fluorescent: Indicates bacterial inhibition (No growth).
-
-
The MIC is defined as the lowest concentration of the pyrazole derivative (the highest dilution) that strictly retains the blue color.
Step-by-step workflow for the Resazurin Microtiter Assay (REMA) to determine MIC values.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Probing the Antioxidant Potential of Pyrazole Derivatives: An Application and Protocol Guide
Introduction: The Significance of Antioxidant Activity in Pyrazole Scaffolds
Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, recognized for their vast pharmacological activities.[1][2] These nitrogen-containing heterocyclic compounds are integral to the structure of numerous established drugs.[3] Among their diverse biological roles, the antioxidant capacity of pyrazole derivatives has garnered significant attention.[4] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of pathological conditions, including cancer, neurodegenerative disorders, and cardiovascular diseases.[5][6] Antioxidants mitigate this damage by neutralizing free radicals, making the evaluation of the antioxidant potential of novel pyrazole compounds a critical step in drug discovery and development.[6][7]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and step-by-step protocols for the most common in vitro assays to determine the antioxidant activity of newly synthesized pyrazole derivatives. The focus is not merely on procedural steps but on the underlying chemical principles, ensuring a robust and reproducible assessment of antioxidant efficacy.
Choosing the Right Assay: A Multi-faceted Approach to Antioxidant Profiling
No single assay can fully capture the complex nature of antioxidant activity. Antioxidants can act through various mechanisms, including hydrogen atom transfer (HAT), single electron transfer (SET), and metal chelation.[8] Therefore, a battery of assays is recommended to obtain a comprehensive profile of a pyrazole derivative's antioxidant potential. This guide will detail the following key assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A rapid and widely used method to assess the ability of a compound to act as a free-radical scavenger.[9]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: A versatile assay applicable to both hydrophilic and lipophilic compounds.[10]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[11]
-
Hydroxyl Radical Scavenging Assay: Assesses the capacity to neutralize the highly reactive hydroxyl radical.[12]
-
Superoxide Radical Scavenging Assay: Determines the ability to scavenge the superoxide anion radical.[13]
-
Metal Chelating Activity Assay: Evaluates the compound's ability to bind transition metal ions, preventing their participation in free radical formation.[14]
Core Principles and Experimental Causality
The selection of these assays is based on their ability to probe different facets of antioxidant action. For instance, DPPH and ABTS assays are based on the ability of an antioxidant to donate an electron or hydrogen atom to a stable radical.[10][15] The FRAP assay, in contrast, measures the reducing power of a compound.[16] The hydroxyl and superoxide radical scavenging assays target specific, biologically relevant reactive oxygen species.[12][13] Finally, the metal chelating assay addresses an indirect but crucial antioxidant mechanism, as transition metals can catalyze the formation of ROS.[14] Understanding these distinct mechanisms is fundamental to interpreting the results and elucidating the structure-activity relationships of the pyrazole derivatives under investigation.
Detailed Application Notes and Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable free radical 2,2-diphenyl-1-picrylhydrazyl.[15] In its radical form, DPPH has a deep violet color with a maximum absorbance around 517 nm.[17] When reduced by an antioxidant, the color changes to a pale yellow.[15] The decrease in absorbance is directly proportional to the radical scavenging activity of the compound.[18]
Workflow Diagram:
Caption: Workflow for the DPPH Radical Scavenging Assay.
Experimental Protocol:
Materials and Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Pyrazole derivatives
-
Standard antioxidant (e.g., Ascorbic acid, Trolox, or Butylated Hydroxytoluene (BHT))[19]
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark.
-
Sample Solutions: Prepare a stock solution of each pyrazole derivative in methanol (e.g., 1 mg/mL). From this stock, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Standard Solution: Prepare a stock solution and serial dilutions of the standard antioxidant in the same manner as the sample solutions.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each sample or standard dilution to respective wells.[20]
-
Add 100 µL of methanol to the blank wells.
-
Add 100 µL of the DPPH solution to all wells except the blank wells. For the control well, mix 100 µL of methanol with 100 µL of the DPPH solution.[20]
-
Mix the contents of the wells and incubate the plate in the dark at room temperature for 30 minutes.[20][21]
-
-
Measurement:
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:[24] % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control (DPPH solution without the sample) and Abs_sample is the absorbance of the sample with the DPPH solution.
-
The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.[25] A lower IC₅₀ value indicates a higher antioxidant activity.[25]
-
Data Presentation:
| Compound | Concentration (µg/mL) | % Inhibition | IC₅₀ (µg/mL) |
| Pyrazole A | 10 | ... | ... |
| 25 | ... | ||
| 50 | ... | ||
| 100 | ... | ||
| Standard | ... | ... | ... |
ABTS Radical Scavenging Assay
Principle: This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•⁺).[10] ABTS is oxidized by potassium persulfate to produce a stable blue-green radical solution.[10] In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant concentration.[10]
Experimental Protocol:
Materials and Reagents:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Ethanol or Methanol
-
Phosphate buffered saline (PBS) or water
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•⁺ Solution:
-
Prepare a 7 mM ABTS stock solution in water.[26]
-
Prepare a 2.45 mM potassium persulfate stock solution in water.[26]
-
Mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.[26]
-
Before use, dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.[24]
-
-
Assay Procedure:
-
Prepare serial dilutions of the pyrazole derivatives and the standard (Trolox) in a suitable solvent.
-
In a 96-well microplate, add 20 µL of the sample or standard solutions to the wells.[10]
-
Add 180 µL of the diluted ABTS•⁺ solution to each well.[10]
-
Incubate the plate at room temperature for a specified time (e.g., 6-15 minutes).[24]
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the reducing ability of an antioxidant.[11] At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorbance maximum at 593 nm.[20] The change in absorbance is proportional to the reducing power of the antioxidants in the sample.[20]
Workflow Diagram:
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Experimental Protocol:
Materials and Reagents:
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)
-
Ferric chloride (FeCl₃·6H₂O)
-
Ferrous sulfate (FeSO₄·7H₂O) or Trolox (for standard curve)
-
Sodium acetate
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Preparation of FRAP Reagent:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 800 mL of deionized water, add 16 mL of glacial acetic acid, and adjust the volume to 1 L.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.[20]
-
Working FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. This should be prepared fresh and warmed to 37°C before use.[5][20]
-
-
Assay Procedure:
-
Prepare serial dilutions of the pyrazole derivatives and the standard (FeSO₄ or Trolox).
-
In a test tube or microplate well, add a small volume of the sample or standard (e.g., 20 µL).[11]
-
Add a larger volume of the pre-warmed FRAP reagent (e.g., 150 µL).[11]
-
Mix and incubate at 37°C for a specified time (typically 4 to 30 minutes).[5][11]
-
-
Measurement:
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve by plotting the absorbance of the ferrous sulfate or Trolox standards against their concentrations.
-
Determine the FRAP value of the samples from the standard curve, expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or mole of the compound.
-
Hydroxyl Radical Scavenging Assay
Principle: This assay measures the ability of a compound to scavenge hydroxyl radicals (•OH), which are highly reactive and damaging ROS. A common method involves the Fenton reaction, where Fe²⁺ reacts with H₂O₂ to produce hydroxyl radicals.[12] These radicals then react with a detector molecule, such as salicylic acid, to produce a colored product that can be measured spectrophotometrically.[12] An antioxidant will compete with the detector molecule for the hydroxyl radicals, leading to a decrease in color formation.
Experimental Protocol:
Materials and Reagents:
-
Ferrous sulfate (FeSO₄)
-
Hydrogen peroxide (H₂O₂)
-
Salicylic acid
-
Ethanol
-
Phosphate buffer
-
Standard antioxidant (e.g., Vitamin C)[12]
Procedure:
-
Preparation of Solutions:
-
Assay Procedure:
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 510 nm for the salicylic acid method).[12]
-
-
Data Analysis:
-
The scavenging activity is calculated using the formula:[12] Scavenging Activity (%) = [1 - (A_sample - A_sample_blank) / A_control] x 100 Where A_sample is the absorbance of the sample with H₂O₂, A_sample_blank is the absorbance of the sample without H₂O₂, and A_control is the absorbance of the control without the sample.
-
Superoxide Radical Scavenging Assay
Principle: This assay determines the ability of a compound to scavenge the superoxide anion radical (O₂•⁻). A common method involves the riboflavin-light-NBT (nitroblue tetrazolium) system, where photo-activated riboflavin generates superoxide radicals, which then reduce NBT to a blue formazan product.[28] Antioxidants will inhibit the reduction of NBT by scavenging the superoxide radicals.[29]
Experimental Protocol:
Materials and Reagents:
-
Riboflavin
-
Nitroblue tetrazolium (NBT)
-
EDTA
-
Phosphate buffer
-
Standard antioxidant
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing phosphate buffer, EDTA, NBT, and the pyrazole derivative at various concentrations.[29]
-
-
Assay Procedure:
-
Add riboflavin to the reaction mixture.
-
Expose the mixture to a light source (e.g., a fluorescent lamp) for a specific duration to initiate superoxide radical generation.
-
Measure the absorbance of the resulting formazan at a specific wavelength (e.g., 560 nm).[30]
-
-
Data Analysis:
-
Calculate the percentage of superoxide radical scavenging activity by comparing the absorbance of the sample to that of a control without the sample.
-
Metal Chelating Activity Assay
Principle: This assay evaluates the ability of a compound to chelate transition metal ions, such as Fe²⁺, thereby preventing them from participating in Fenton-type reactions that generate free radicals.[31] The assay is based on the competition between the test compound and a chelating agent, such as ferrozine, for the ferrous ions.[14] Ferrozine forms a colored complex with Fe²⁺, and the presence of a chelating antioxidant will disrupt the formation of this complex, leading to a decrease in color intensity.[32]
Experimental Protocol:
Materials and Reagents:
-
Ferrous chloride (FeCl₂)
-
Ferrozine
-
Methanol or water
-
Standard chelating agent (e.g., EDTA)[32]
Procedure:
-
Assay Procedure:
-
Measurement:
-
Measure the absorbance at 562 nm.
-
-
Data Analysis:
-
The percentage of metal chelating activity is calculated using the formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (Fe²⁺ and ferrozine without the sample) and A_sample is the absorbance in the presence of the sample.
-
Trustworthiness and Self-Validation
To ensure the trustworthiness and validity of the results, several key practices must be implemented:
-
Positive Controls: Always include a well-characterized standard antioxidant in each assay to validate the assay's performance and to provide a benchmark for comparison.
-
Blanks and Controls: Properly designed blanks (e.g., sample without radical, reagent without sample) are essential to correct for background absorbance and interfering substances.
-
Dose-Response Curves: Evaluating compounds over a range of concentrations is crucial for determining the IC₅₀ value and understanding the dose-dependent nature of the antioxidant activity.[33]
-
Replicates: All experiments should be performed in triplicate to ensure the reproducibility of the results.[12]
-
Solvent Considerations: The choice of solvent can influence the results. Ensure that the pyrazole derivatives are soluble and stable in the chosen solvent and that the solvent itself does not interfere with the assay.
Conclusion: A Pathway to Characterizing Novel Antioxidants
The protocols and principles outlined in this guide provide a robust framework for the in vitro evaluation of the antioxidant activity of pyrazole derivatives. By employing a multi-assay approach and adhering to rigorous experimental design, researchers can gain a comprehensive understanding of the antioxidant potential of their novel compounds. This, in turn, will facilitate the identification of promising candidates for further development as therapeutic agents to combat oxidative stress-related diseases. The consistent application of these validated methods is paramount for generating reliable and comparable data within the scientific community, ultimately advancing the field of medicinal chemistry.
References
-
Recent advances on the green synthesis and antioxidant activities of pyrazoles. (2015). PubMed. [Link]
-
SYNTHESIS, CHARACTERIZATION, AND ANTIOXIDANT ACTIVITY OF NEW PYRAZOLES. (2023). International Journal Of Pharmaceutical Sciences And Research. [Link]
-
Hydroxyl Radical Scavenging Activity Assay. (2022). Bio-protocol. [Link]
-
Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. (2021). Arabian Journal of Chemistry. [Link]
-
A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. (2022). Mini-Reviews in Organic Chemistry. [Link]
-
FRAP Antioxidant Assay Kit. Zen-Bio. [Link]
-
ABTS Antioxidant Assay Kit. Zen-Bio. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]
-
Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024). Ultimate Treat. [Link]
-
Microwave-Assisted Synthesis of Heterocyclic Scaffolds for Antioxidant Activity. (2025). Preprints.org. [Link]
-
Hydroxyl Radical Scavenging Activity Assay. (2022). Bio-protocol. [Link]
-
Supplementary Information. Natural Product Research. [Link]
-
OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.. [Link]
-
Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). BioMed Research International. [Link]
-
ABTS Radical Scavenging Assay Method. Scribd. [Link]
-
Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Assay Genie. [Link]
-
Hydroxyl Radical Antioxidant Capacity (HORAC) Activity Assay Kit (Fluorometric). Arigo Biolaboratories. [Link]
-
The Novel Potentiometric Approach to Antioxidant Capacity Assay Based on the Reaction with Stable Radical 2,2′-diphenyl-1-picrylhydrazyl. (2022). Molecules. [Link]
-
Hydroxyl Radical Antioxidant Capacity (HORAC) Activity Assay. Kamiya Biomedical Company. [Link]
-
Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived from 1,8-Diaminonaphthalene. (2021). Journal of Biophysical Chemistry. [Link]
-
Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (2023). Latin American Journal of Pharmacy. [Link]
-
DPPH Antioxidant Assay Kit. Zen-Bio. [Link]
-
Antioxidant Assays. (2016). ResearchGate. [Link]
-
DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]
-
A New Colorimetric DPPH Radical Scavenging Activity Method: Comparison with Spectrophotometric Assay in Some Medicinal Plants. (2022). Pharmaceutical Sciences. [Link]
-
ABTS Assay. G-Biosciences. [Link]
-
Superoxide radical scavenging assay: Significance and symbolism. (2025). Sangu Chunnam. [Link]
-
Preparation, Characterization, and Antioxidant Activities of Extracts from Amygdalus persica L. Flowers. (2024). Molecules. [Link]
-
How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (2024). Food Chemistry. [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2021). International Journal of Molecular Sciences. [Link]
-
Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. (2022). Molecules. [Link]
-
Characterization of Oxygenated Heterocyclic Compounds and in vitro Antioxidant Activity of Pomelo Essential Oil. (2021). Journal of Inflammation Research. [Link]
-
In-vitro antioxidant studies of methanolic extract of the roots of Premna integrifolia. (2011). Research Journal of Pharmacognosy and Phytochemistry. [Link]
-
Ferrous Iron Chelating (FIC) Assay Kit. Zen-Bio. [Link]
-
Evaluation of new pyrazole derivatives for their biological activity. SciSpace. [Link]
-
Radical scavenging and antioxidant activity of tannic acid. (2018). Arabian Journal of Chemistry. [Link]
-
Evaluation of superoxide radical scavenging capacity and reducing power of areca flower extracts. (2010). Journal of Medicinal Plants Research. [Link]
-
Feature Selection for the Interpretation of Antioxidant Mechanisms in Plant Phenolics. (2020). Molecules. [Link]
-
Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. (2017). Current Organic Chemistry. [Link]
-
Antioxidant, Metal Chelating, Anti-glucosidase Activities and Phytochemical Analysis of Selected Tropical Medicinal Plants. (2014). Iranian Journal of Pharmaceutical Research. [Link]
-
Analytical Methods Used in Determining Antioxidant Activity: A Review. (2018). Antioxidants. [Link]
-
Screening for Antioxidant Activity: Metal Chelating Assay. (2022). Springer Nature Experiments. [Link]
-
In vitro Evaluation of Antioxidant Potential of Isolated Compounds and Various Extracts of Peel of Punica granatum L. (2016). Pharmacognosy Research. [Link]
-
Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. (2025). Molecules. [Link]
-
EVALUATION AND COMPARISON OF THE ANTIOXIDANT AND FREE RADICAL SCAVENGING PROPERTIES OF MEDICINAL PLANTS BY USING THE DPPH ASSAY IN-VITRO. (2023). bioRxiv. [Link]
Sources
- 1. Recent advances on the green synthesis and antioxidant activities of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived from 1,8-Diaminonaphthalene [scirp.org]
- 6. Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ultimatetreat.com.au [ultimatetreat.com.au]
- 12. bio-protocol.org [bio-protocol.org]
- 13. wisdomlib.org [wisdomlib.org]
- 14. mdpi.com [mdpi.com]
- 15. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 16. zen-bio.com [zen-bio.com]
- 17. mdpi.com [mdpi.com]
- 18. thieme-connect.com [thieme-connect.com]
- 19. scispace.com [scispace.com]
- 20. benchchem.com [benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. zen-bio.com [zen-bio.com]
- 23. mdpi.com [mdpi.com]
- 24. nrfhh.com [nrfhh.com]
- 25. biorxiv.org [biorxiv.org]
- 26. scribd.com [scribd.com]
- 27. bio-protocol.org [bio-protocol.org]
- 28. Radical scavenging and antioxidant activity of tannic acid - Arabian Journal of Chemistry [arabjchem.org]
- 29. rjpponline.org [rjpponline.org]
- 30. academicjournals.org [academicjournals.org]
- 31. zen-bio.com [zen-bio.com]
- 32. pdf.benchchem.com [pdf.benchchem.com]
- 33. banglajol.info [banglajol.info]
Application Notes & Protocols for the Development of Novel Pyrazole-Based Inhibitors
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its versatile five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, allows for diverse functionalization and precise modulation of pharmacodynamic and pharmacokinetic properties.[4][5] This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals engaged in the discovery of novel pyrazole-based inhibitors. We will move beyond simple step-by-step instructions to explain the underlying rationale for key experimental decisions, ensuring a robust and scientifically sound discovery cascade. The protocols herein are designed to be self-validating, incorporating essential controls to ensure data integrity.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles are a cornerstone of modern drug discovery due to their unique chemical properties and proven therapeutic relevance.[2][4] The two nitrogen atoms within the aromatic ring act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like protein kinases, which are often implicated in cancer and inflammatory diseases.[6][7][8] Marketed drugs such as Celecoxib (a COX-2 inhibitor) and Sildenafil (a PDE5 inhibitor) highlight the scaffold's success.[3]
The development of novel pyrazole-based inhibitors is a multi-stage process that begins with strategic chemical synthesis and progresses through rigorous biological screening and optimization. This document outlines a logical workflow from initial library design to lead optimization, providing detailed protocols for each critical phase.
Part 1: Medicinal Chemistry and Synthesis Strategies
The foundation of any successful inhibitor discovery program is a well-designed chemical library. The goal is to synthesize a diverse set of pyrazole analogs to explore the structure-activity relationship (SAR) around a given biological target.
Core Synthetic Approach: Condensation of 1,3-Dicarbonyl Compounds
One of the most robust and versatile methods for synthesizing the pyrazole core is the cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound.[4][9][10] This method allows for the strategic introduction of substituents at various positions on the pyrazole ring, which is crucial for SAR studies.[11][12]
Causality Behind the Method: This reaction is favored due to its high efficiency, regioselectivity, and the ready availability of diverse starting materials.[13] By varying the substituents on both the hydrazine (R¹) and the dicarbonyl compound (R², R³, R⁴), chemists can systematically probe the chemical space around the pyrazole core to identify moieties that enhance binding affinity and selectivity for the target protein.
Protocol 1: General Synthesis of a 1,3,5-Trisubstituted Pyrazole Library
This protocol describes a one-pot synthesis for generating a small library of pyrazole analogs.
Objective: To synthesize a series of pyrazole compounds with varying substituents for initial biological screening.
Materials:
-
Substituted Hydrazine Hydrochloride (e.g., Phenylhydrazine HCl)
-
Substituted 1,3-Diketone (e.g., 1-phenyl-1,3-butanedione)
-
Ethanol (EtOH), Anhydrous
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in anhydrous ethanol (20 mL). Add the substituted hydrazine hydrochloride (1.1 eq).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the condensation by protonating a carbonyl oxygen, making the carbon more electrophilic.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring for 4-6 hours. The reaction progress should be monitored by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.
-
Extraction: Add distilled water (30 mL) to the residue and extract with ethyl acetate (3 x 30 mL). The organic layers are combined.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure pyrazole derivative.
Trustworthiness Check: The identity and purity of the final compounds must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Biological Evaluation and Screening Cascade
Once a library of pyrazole derivatives is synthesized, the next step is to identify compounds that exhibit the desired biological activity. A tiered screening approach is employed to efficiently identify potent and selective hits.
The Screening Workflow
A logical progression from high-throughput primary screening to more detailed secondary and lead optimization assays is critical for success. This ensures that resources are focused on the most promising candidates.
Caption: High-level workflow for pyrazole inhibitor discovery.
Primary Screening: Identifying Initial Hits
The initial screen is designed to test the entire library at a single concentration against the target of interest to identify "hits." For kinase targets, a common and robust method is the ADP-Glo™ Kinase Assay.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: To quantify the inhibitory effect of pyrazole compounds on the activity of a specific protein kinase.
Principle: The ADP-Glo™ assay measures the amount of ADP produced by a kinase reaction. Lower ADP levels in the presence of a compound indicate inhibition of the kinase.
Materials:
-
Kinase of interest, substrate, and ATP
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
Pyrazole compounds dissolved in DMSO (10 mM stock)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction:
-
To each well of a 384-well plate, add 2.5 µL of the kinase reaction mixture (containing kinase, buffer, and substrate).
-
Add 25 nL of pyrazole compound from the library (final concentration typically 10 µM). For controls, add DMSO vehicle (negative control) or a known inhibitor (positive control).
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
% Inhibition = 100 * (1 - (Lumi_Compound - Lumi_Positive) / (Lumi_Negative - Lumi_Positive))
Trustworthiness Check: Z'-factor (a measure of assay quality) should be calculated for each plate using the controls. A Z' > 0.5 indicates a robust and reliable assay.
Secondary Assays: IC50 Determination and Cellular Activity
Hits from the primary screen are advanced to determine their potency (IC50 value) and to confirm their activity in a cellular context.
Protocol 3: Cell-Based Assay for Target Engagement (Western Blot)
Objective: To determine if the pyrazole inhibitor can engage and inhibit its target kinase within a living cell, leading to a decrease in the phosphorylation of a downstream substrate.[14]
Procedure:
-
Cell Culture & Treatment: Seed cells (e.g., a cancer cell line overexpressing the target kinase) in a 6-well plate and grow to 70-80% confluency. Treat the cells with serially diluted concentrations of the pyrazole inhibitor (e.g., 0.1 nM to 10 µM) for 2-4 hours. Include a DMSO vehicle control.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-STAT3).
-
Probe a separate blot or strip and re-probe the same blot with an antibody for the total substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the phosphorylated substrate signal relative to the total substrate indicates successful target engagement and inhibition in the cell.
Part 3: Lead Optimization and SAR Analysis
Confirmed hits must be optimized to improve potency, selectivity, and drug-like properties. This is an iterative process involving chemical synthesis and biological testing.
Structure-Activity Relationship (SAR) Studies
SAR studies aim to understand how specific chemical modifications to the inhibitor's structure affect its biological activity.[6][11] By systematically altering substituents on the pyrazole ring, researchers can build a model of the pharmacophore—the key features required for potent inhibition.[12]
Data Presentation: The results of SAR studies are best summarized in a table to clearly visualize trends.
| Compound ID | R¹ Group (N1) | R³ Group (C3) | R⁵ Group (C5) | Kinase IC50 (nM) | Cellular EC50 (nM) |
| PYR-001 | Phenyl | Methyl | Phenyl | 150 | 850 |
| PYR-002 | 4-Fluorophenyl | Methyl | Phenyl | 75 | 400 |
| PYR-003 | Phenyl | Trifluoromethyl | Phenyl | 25 | 120 |
| PYR-004 | Phenyl | Methyl | 3-Pyridyl | 180 | >1000 |
Table 1: Example SAR data for a hypothetical series of pyrazole-based kinase inhibitors. This data suggests that a trifluoromethyl group at R³ and a fluoro-substitution on the R¹ phenyl ring enhance potency.
In Vitro ADME Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to avoid costly failures in later development stages.[15][16][17] High-throughput in vitro ADME assays provide essential data on a compound's potential to become a viable drug.[18][19]
Key In Vitro ADME Assays:
-
Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine how quickly a compound is metabolized. High metabolic stability is generally desirable.
-
Aqueous Solubility: Measures how well a compound dissolves in water, which impacts absorption.
-
Cell Permeability (e.g., Caco-2 Assay): Uses a monolayer of Caco-2 cells to predict intestinal absorption of orally administered drugs.
-
Plasma Protein Binding: Determines the extent to which a compound binds to proteins in the blood, as only the unbound fraction is typically active.
-
CYP450 Inhibition: Screens for inhibition of major cytochrome P450 enzymes to predict the potential for drug-drug interactions.[19]
Visualizing the Mechanism of Action
Understanding how an inhibitor works at a molecular level is key. For a kinase inhibitor, this involves blocking the transfer of phosphate from ATP to a substrate protein, thereby interrupting a cellular signaling cascade.
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion
The development of novel pyrazole-based inhibitors is a systematic, data-driven process that integrates synthetic chemistry with rigorous biological evaluation. By understanding the rationale behind each step—from the choice of synthetic reaction to the design of the screening cascade—researchers can increase the probability of success. The iterative cycle of design, synthesis, testing, and analysis is paramount for transforming a preliminary hit into a promising lead candidate with therapeutic potential.
References
-
Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
-
Wurz, R. P., et al. (2009). Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. Bioorganic & Medicinal Chemistry Letters, 19(16), 4724-4728. Retrieved from [Link]
-
Li, A. P. (2021). Current status and future directions of high-throughput ADME screening in drug discovery. Drug Discovery Today, 26(3), 646-655. Retrieved from [Link]
-
Akbar, S., et al. (2025). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Ben-Gurion University Research Portal. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]
-
Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Journal of Medicinal and Organic Chemistry. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
ResearchGate. (2025). Pyrazole: An Important Core in Many Marketed and Clinical Drugs. Retrieved from [Link]
-
Fodili, M., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(23), 4347. Retrieved from [Link]
-
Journal of University of Shanghai for Science and Technology. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Retrieved from [Link]
-
Alfei, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3747. Retrieved from [Link]
-
Martini, C., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1668. Retrieved from [Link]
-
Shahlaei, M., et al. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of the Serbian Chemical Society, 78(1), 77-89. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Retrieved from [Link]
-
Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6494. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
Ebenezer, O., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3125. Retrieved from [Link]
-
Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 717-778. Retrieved from [Link]
-
Khan, J., et al. (2025). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). Current Organic Chemistry, 29. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Retrieved from [Link]
-
Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6030. Retrieved from [Link]
-
Fodili, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 136. Retrieved from [Link]
-
ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
-
da Silva, C. F., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals, 15(11), 1340. Retrieved from [Link]
-
Hassan, M., et al. (2020). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. Scientific Reports, 10(1), 1-13. Retrieved from [Link]
-
Kador, F. S., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Pharmaceuticals, 15(11), 1340. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Synthesis and biological evaluation of novel pyrazole derivatives as urease inhibitors. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. rroij.com [rroij.com]
- 5. mdpi.com [mdpi.com]
- 6. cris.bgu.ac.il [cris.bgu.ac.il]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. selvita.com [selvita.com]
- 16. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. Current status and future directions of high-throughput ADME screening in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid
Welcome to the technical support center for the synthesis of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to improve the yield and purity of your synthesis.
Introduction
3-(3-methyl-1H-pyrazol-5-yl)propanoic acid is a valuable building block in medicinal chemistry. The synthesis of this and similar pyrazole derivatives often relies on the robust and versatile Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[1] This reaction typically involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[2][3] Subsequent hydrolysis of an ester intermediate often follows to yield the final carboxylic acid.
This guide will focus on a common two-step synthetic route:
-
Knorr Pyrazole Synthesis: The condensation of a suitable β-keto ester with hydrazine to form ethyl 3-(3-methyl-1H-pyrazol-5-yl)propanoate.
-
Hydrolysis: The conversion of the ethyl ester to the final 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid.
We will explore the critical parameters of each step, provide a detailed experimental protocol, and address common challenges to help you optimize your synthetic outcomes.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid.
Part 1: Synthesis of Ethyl 3-(3-methyl-1H-pyrazol-5-yl)propanoate (Knorr Pyrazole Synthesis)
The Knorr synthesis is a cornerstone for creating pyrazole rings.[4] The reaction between a β-ketoester and hydrazine is typically rapid and results in high yields due to the formation of a stable aromatic ring.[5]
Reaction Scheme:
Materials:
-
Diethyl 2-acetyl-3-oxosuccinate or a similar 1,3-dicarbonyl precursor
-
Hydrazine hydrate
-
Ethanol or 1-Propanol[5]
-
Glacial acetic acid (catalyst)[5]
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol or 1-propanol.
-
Add hydrazine hydrate (1.1-2 equivalents) to the solution. Note: Hydrazine is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5]
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[5]
-
Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be taken to the next step or purified by column chromatography on silica gel.
Part 2: Hydrolysis of Ethyl 3-(3-methyl-1H-pyrazol-5-yl)propanoate
The hydrolysis of the ethyl ester to the carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible reaction, which can lead to higher yields.[6]
Reaction Scheme:
Materials:
-
Crude or purified ethyl 3-(3-methyl-1H-pyrazol-5-yl)propanoate
-
Sodium hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Ethanol/Water mixture
-
Hydrochloric acid (HCl) (for acidification)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the ethyl ester in a mixture of ethanol and water in a round-bottom flask.
-
Add a solution of sodium hydroxide (2-3 equivalents) in water to the flask.
-
Heat the mixture to reflux for 1-3 hours, monitoring the reaction by TLC until the ester is no longer present.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 3-4 by the slow addition of concentrated HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid.
-
The crude product can be purified by recrystallization.[7]
Visualizing the Workflow
Caption: Synthetic workflow for 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Knorr Synthesis | - Inactive hydrazine (degraded over time).- Incorrect stoichiometry.- Insufficient reaction time or temperature. | - Use fresh, high-purity hydrazine hydrate.- Ensure accurate measurement of reactants; a slight excess of hydrazine may be beneficial.- Increase reflux time and ensure the temperature is at the boiling point of the solvent. |
| Formation of Regioisomers | - Use of an unsymmetrical 1,3-dicarbonyl compound can lead to two possible isomers. | - This is an inherent challenge with unsymmetrical substrates. Careful selection of the 1,3-dicarbonyl can favor one isomer. If a mixture is formed, separation by column chromatography may be necessary. Adjusting the pH can sometimes influence regioselectivity. |
| Reaction Mixture is Highly Colored (Yellow/Red) | - Side reactions involving hydrazine.- Oxidation of hydrazine. | - Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Treat the crude product solution with activated charcoal before filtration to adsorb colored impurities. |
| Incomplete Hydrolysis | - Insufficient amount of base.- Short reaction time. | - Use a larger excess of NaOH or LiOH (e.g., 3-5 equivalents).- Extend the reflux time and monitor closely with TLC. |
| Product "Oiling Out" During Recrystallization | - The solution is cooling too quickly.- The chosen solvent is not ideal. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7]- Experiment with different solvent systems, such as a mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane).[7] |
| Difficulty in Isolating the Product After Acidification | - The product may have some solubility in the acidic aqueous solution. | - Ensure the solution is sufficiently cooled in an ice bath to maximize precipitation.- Perform multiple extractions with an appropriate organic solvent like ethyl acetate. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the acetic acid in the Knorr synthesis?
A1: The acetic acid acts as a catalyst. The Knorr pyrazole synthesis can be acid-catalyzed, where the acid protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[3]
Q2: Can I use a different base for the hydrolysis step?
A2: Yes, other strong bases like potassium hydroxide (KOH) or lithium hydroxide (LiOH) can be used. LiOH is sometimes preferred as it can lead to cleaner reactions in some cases.
Q3: My NMR spectrum shows two sets of peaks for the pyrazole product. What does this indicate?
A3: This often indicates the presence of regioisomers. This occurs when an unsymmetrical 1,3-dicarbonyl compound is used, as the initial attack by hydrazine can occur at either of the two different carbonyl carbons.
Q4: How can I confirm the formation of the carboxylic acid after hydrolysis?
A4: You can use several analytical techniques. In Infrared (IR) spectroscopy, you should see the disappearance of the ester C=O stretch (around 1735 cm⁻¹) and the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a carboxylic acid C=O stretch (around 1700-1725 cm⁻¹). In ¹H NMR, the ethyl ester signals (a quartet and a triplet) will disappear. Mass spectrometry can confirm the change in molecular weight.
Q5: What are the best practices for handling hydrazine?
A5: Hydrazine is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation, ingestion, and skin contact.
Chemical Reaction Mechanism
Caption: Generalized mechanism of the Knorr pyrazole synthesis.
References
-
Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
- Name Reactions in Organic Synthesis. Knorr Pyrazole Synthesis.
-
Name-Reaction.com. Knorr pyrazole synthesis. [Link]
-
Taylor & Francis Online. Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. [Link]
-
ACS Publications. Advances in Pyrazole as an Active Fragment for Herbicide Discovery. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
ResearchGate. Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. [Link]
-
Chemguide. Hydrolysing Esters. [Link]
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation? [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. name-reaction.com [name-reaction.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Methyl-1H-pyrazole-3-propanoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle to isolate high-purity 5-Methyl-1H-pyrazole-3-propanoic acid .
The primary isolation challenges stem from the molecule's unique physicochemical properties: it is an amphoteric compound (containing both a basic pyrazole nitrogen and an acidic carboxylic acid) and it undergoes rapid tautomerism in solution. Standard purification workflows often fail because they treat the molecule as a simple organic acid. This guide provides field-proven, causality-driven protocols to overcome these hurdles, ensuring high yield and purity for downstream biological evaluation [1].
Recommended Purification Cascade
Recommended purification cascade for 5-Methyl-1H-pyrazole-3-propanoic acid.
Troubleshooting Guides & FAQs
Q1: Why am I losing my product in the aqueous layer during standard liquid-liquid extraction (LLE)? A1: This is the most common failure point. 5-Methyl-1H-pyrazole-3-propanoic acid is amphoteric. At a neutral pH (around 7), the molecule exists predominantly as a highly polar zwitterion or anion, rendering it highly soluble in water and virtually insoluble in standard organic solvents like ethyl acetate or dichloromethane.
-
The Causality: The pyrazole nitrogen has a conjugate acid pKa of ~2.5, while the carboxylic acid has a pKa of ~4.8.
-
The Solution: To successfully extract this compound into an organic phase, you must suppress its ionization. Adjust the aqueous phase to pH < 1.5 using 1M HCl to fully protonate the carboxylic acid, driving the molecule into the organic layer. Alternatively, perform a reverse extraction: basify to pH > 9 to keep the product in the aqueous layer as an anion while washing away neutral organic impurities, then acidify to extract [2].
Q2: My HPLC chromatogram shows severe peak broadening and sometimes splitting into two peaks. Is my sample degrading? A2: Your sample is likely intact; you are observing tautomerism. In solution, the proton on the pyrazole nitrogen rapidly exchanges, creating a dynamic equilibrium between 5-Methyl-1H-pyrazole-3-propanoic acid and 3-Methyl-1H-pyrazole-5-propanoic acid.
-
The Causality: On a reverse-phase (RP) column at near-neutral pH, the tautomeric exchange rate is comparable to the chromatographic timescale. The column interacts differently with the two tautomers, leading to peak broadening or a "bridge" between two distinct peaks.
-
The Solution: You must collapse the tautomeric equilibrium into a single, sharp peak by pinning the protonation state. Use 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in both your aqueous and organic mobile phases. The low pH suppresses the ionization of the carboxylic acid and protonates the pyrazole, ensuring a uniform analyte state during elution.
Q3: I have unreacted starting materials and regioisomers that co-elute with my product. How can I resolve them? A3: Multicomponent synthesis of pyrazoles often yields complex mixtures with structurally similar byproducts that trail heavily on standard silica gel due to the basic nitrogen [3].
-
The Causality: Silica gel interacts unpredictably with the amphoteric functional groups.
-
The Solution: Implement a "Catch and Release" strategy using Strong Cation Exchange (SCX) chromatography. Load your crude mixture onto an SCX cartridge under acidic conditions (e.g., 1% acetic acid in methanol). The basic pyrazole ring will become protonated and "catch" onto the sulfonic acid stationary phase. Neutral and acidic impurities will wash straight through. "Release" your product by eluting with a basic solution (e.g., 2M ammonia in methanol), which deprotonates the pyrazole, allowing the pure product to elute.
Quantitative Physicochemical Data
Understanding the quantitative parameters of the molecule is non-negotiable for designing a logical purification strategy.
| Property / Parameter | Value / Recommendation | Scientific Rationale |
| pKa (Pyrazole NH⁺) | ~2.5 | Dictates the pH required for SCX loading (pH < 2.5 ensures full protonation). |
| pKa (Carboxylic Acid) | ~4.8 | Dictates the pH required to suppress anionic solubility during extraction. |
| Isoelectric Point (pI) | ~3.65 | The pH of minimum aqueous solubility; the critical target for crystallization. |
| RP-HPLC Modifier | 0.1% TFA or FA | Low pH pins the tautomeric equilibrium, preventing peak splitting and tailing. |
| LLE Organic Solvent | 2-MeTHF or EtOAc | Requires a highly acidic aqueous phase (pH < 1.5) for efficient partitioning. |
Experimental Protocol: Isoelectric Crystallization
Because the compound is amphoteric, the most elegant and self-validating purification step is isoelectric crystallization. This method leverages the molecule's isoelectric point (pI) to force precipitation, bypassing the need for massive volumes of organic solvents and acting as a highly specific filter against non-amphoteric impurities.
Step-by-Step Methodology:
-
Dissolution: Suspend the crude 5-Methyl-1H-pyrazole-3-propanoic acid in a minimum volume of deionized water. Slowly add 1M NaOH dropwise while stirring until complete dissolution is achieved (target pH > 8.0). The compound is now fully solubilized as a sodium salt.
-
Clarification: Filter the basic solution through a 0.22 µm PTFE syringe filter to remove any insoluble organic impurities, dust, or polymeric byproducts.
-
Controlled Acidification: Place the filtered solution in an ice bath (0–4°C) with continuous magnetic stirring. Insert a calibrated pH meter probe. Slowly add 1M HCl dropwise.
-
Nucleation: As the pH approaches 3.65 (the calculated isoelectric point), the solution will become turbid. At this exact pH, the zwitterionic/neutral species forms, which exhibits the lowest possible aqueous solubility.
-
Maturation: Once a stable pH of 3.6–3.8 is reached, cease acid addition. Allow the suspension to stir at 4°C for 2 hours. Self-Validation Check: The formation of a dense precipitate precisely at this pH confirms the amphoteric identity of the product. If precipitation occurs at pH > 5, a non-amphoteric impurity is likely crashing out.
-
Isolation: Filter the precipitate under vacuum. Wash the filter cake with a minimal volume of ice-cold deionized water (pre-adjusted to pH 3.7) to remove residual salts.
-
Drying: Dry the isolated solid under high vacuum at 40°C overnight to afford the pure product.
References
-
Pyrazol-3-propanoic acid derivatives as novel inhibitors of leukotriene biosynthesis in human neutrophils. National Library of Medicine (NIH) / PubMed. URL:[Link]
- Method for purifying pyrazoles.Google Patents (WO2011076194A1).
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI - Molecules. URL:[Link]
Technical Support Center: Optimizing Mass Spectrometry for MPP-d6 Detection
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for MPP-d6 analysis. As Senior Application Scientists, we understand that robust and reliable quantification of analytes is paramount to your research. This guide is designed to provide you with not just protocols, but the underlying scientific reasoning to empower you to effectively troubleshoot and optimize your mass spectrometry parameters for 1-methyl-4-phenylpyridinium-d6 (MPP-d6). We will delve into common challenges and provide field-proven solutions in a direct question-and-answer format.
Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and common queries related to the analysis of MPP-d6.
Q1: What is MPP-d6 and why is it the preferred internal standard for MPP+ quantification?
MPP-d6 is a deuterated form of MPP+, the neurotoxic metabolite of MPTP, which is widely used in models of Parkinson's disease.[1] In MPP-d6, six hydrogen atoms have been replaced by deuterium, a stable, heavy isotope of hydrogen.[2][3] This mass shift is the key to its function.
The core principle behind its use is Isotope Dilution Mass Spectrometry (IDMS) .[2] Because MPP-d6 is chemically and physically almost identical to the analyte of interest (MPP+), it behaves the same way during sample preparation, chromatography, and ionization.[2][4] By adding a known amount of MPP-d6 to your sample at the very beginning, it acts as a perfect mimic.[2] Any sample loss during extraction or variations in instrument response will affect both the analyte and the internal standard equally.[2][5] Consequently, the ratio of the MPP+ signal to the MPP-d6 signal remains constant, allowing for highly accurate and precise quantification, which is critical for decision-making in research and regulated drug development.[2]
Q2: What are the expected mass-to-charge ratios (m/z) and MRM transitions for MPP+ and MPP-d6?
For quantification, we use Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM). This highly selective technique involves isolating a specific precursor ion and then detecting a specific fragment ion produced by its collision-induced dissociation (CID).
-
MPP+ (Analyte): The protonated molecule [M+H]⁺ has an m/z of 170 . Published methods show characteristic fragment ions at m/z 127, 128, and 154 .[1][6] The most common transition used for quantification is m/z 170 → 127 .[7]
-
MPP-d6 (Internal Standard): As a deuterated standard with six deuterium atoms, the precursor ion will be shifted by +6 mass units. The expected precursor ion is m/z 176 . The fragmentation pattern is expected to be very similar to the parent compound.[8] Therefore, the expected primary transition is m/z 176 → 133 .
These transitions should always be confirmed experimentally by infusing a standard solution of both MPP+ and MPP-d6 into the mass spectrometer.[8]
| Compound | Precursor Ion (m/z) | Predominant Product Ion (m/z) | MRM Transition for Quantification | Ionization Mode |
| MPP+ | 170 | 127 | 170 → 127 | Positive ESI |
| MPP-d6 | 176 (Expected) | 133 (Expected) | 176 → 133 | Positive ESI |
Q3: Why is Electrospray Ionization (ESI) in positive mode the right choice for MPP-d6?
MPP+ and MPP-d6 are quaternary ammonium compounds, meaning they possess a permanent positive charge.[9] Electrospray Ionization (ESI) is the ideal technique for such polar, pre-charged molecules. In positive ion mode, the instrument applies a positive voltage to the ESI needle, which facilitates the transfer of these already-positive ions from the liquid phase into the gas phase, where they can be analyzed by the mass spectrometer.[10] This results in a very strong and stable signal.
Part 2: Troubleshooting Guide - From Signal Loss to Poor Reproducibility
This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments.
Issue Cluster 1: No or Low Signal Intensity
Q: I'm not seeing any peak for MPP-d6. What are the first things I should check?
When a peak is completely absent, the issue is often fundamental. Follow a logical diagnostic sequence from the sample to the detector.[11]
-
Verify Sample and Syringe: Ensure the autosampler is correctly accessing the vial and the syringe is functioning.[11] This may seem basic, but it's a common point of failure.
-
Check for Leaks: Air leaks in the LC or MS system can severely impact sensitivity and stability.[11] Check all fittings, especially after column changes.
-
Confirm Instrument Communication: Ensure the LC is triggering the MS to start acquisition.[12][13]
-
Is the Detector On? Verify that the detector voltage is on and at an appropriate level.[14]
-
Review Method Parameters: Double-check that you are monitoring the correct MRM transition for MPP-d6 (e.g., 176 → 133) and that the scan event is scheduled for the expected retention time.[14]
Q: My MPP-d6 signal is present but very weak. How can I improve its intensity?
Weak signal intensity is a common challenge that can often be resolved by systematically optimizing the ion source and mobile phase conditions.[15]
-
Ion Source Parameter Optimization: The "look" of the ion source to the incoming analyte is critical. Systematically optimize the following:
-
Capillary/Sprayer Voltage: For positive ESI, this is typically in the range of 3-5 kV. However, excessively high voltages can cause unstable signals or corona discharge.[10] A good rule of thumb is to use the lowest voltage that provides a stable and robust signal.
-
Gas Flows (Nebulizing & Drying Gas): These gases are crucial for desolvation. Insufficient flow can lead to poor ion formation, while excessive flow can "blow away" the ions. Optimize these for your specific LC flow rate.[10]
-
Source Temperature: Higher temperatures aid in desolvation, which is important for polar molecules like MPP-d6 in aqueous mobile phases. Typical values range from 300-400°C.
-
Sprayer Position: The position of the ESI needle relative to the inlet capillary should be optimized. More polar analytes often benefit from a position further from the sampling cone.[10]
-
-
Mobile Phase Composition: The mobile phase directly impacts ionization efficiency.
-
Sample Concentration: If your sample is too dilute, you may not achieve a strong signal. Conversely, an overly concentrated sample can lead to ion suppression.[15]
Issue Cluster 2: Poor Chromatography & Reproducibility
Q: My MPP-d6 peak is tailing significantly. What is the cause and how can I fix it?
Peak tailing for a polar, positively charged compound like MPP-d6 is often due to secondary interactions with the stationary phase or issues with the sample diluent.
-
Cause: MPP+ is a quaternary ammonium compound, which can interact strongly with residual acidic silanols on the silica backbone of reversed-phase columns. This leads to poor peak shape.
-
Solution: Neutralizing brain tissue samples extracted with acid (like perchloric acid) with a phosphate buffer before injection has been shown to significantly improve peak shape and sensitivity.[17] Additionally, using a column with high-purity silica and effective end-capping can minimize these secondary interactions. Cation-exchange chromatography is another, more advanced option that is less affected by sample pH.[17]
Q: My results are inconsistent between injections. What should I investigate?
Lack of reproducibility points to instability in the system.
-
Check for Leaks: Even small leaks can cause fluctuations in pressure and spray stability, leading to variable signal intensity.[11]
-
Column Equilibration: Ensure the column is fully equilibrated between injections. A 3-minute re-equilibration period is often sufficient.[7]
-
Autosampler Precision: Verify the injection volume is consistent. Draw speed and air gaps can affect precision.
-
System Contamination: Carryover from a previous, more concentrated sample can cause ghost peaks or an unstable baseline. Run blank injections to check for and clean the system if necessary.[13]
Part 3: Step-by-Step Optimization Protocols
Here we provide detailed methodologies for key optimization experiments. These protocols are designed to be self-validating systems to ensure trustworthy results.
Protocol 1: Experimental Determination of Optimal MRM Transitions
Objective: To confirm the precursor and product ions for MPP-d6 and determine the most intense and reliable transitions.
Methodology: This protocol uses direct infusion of the standard into the mass spectrometer.
-
Prepare Standard Solution: Make a 100-200 ng/mL solution of MPP-d6 in a solvent that mimics your initial LC conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[8]
-
Direct Infusion: Using a syringe pump, infuse the solution directly into the ESI source at a flow rate typical for your LC method (e.g., 0.3-0.5 mL/min).[8]
-
Full Scan (Q1 Scan): Set the mass spectrometer to scan the first quadrupole (Q1) to find the parent ion. You should see an intense peak at the expected m/z of 176.
-
Product Ion Scan: Set the instrument to isolate the m/z 176 precursor ion in Q1 and scan the third quadrupole (Q3) to see all the resulting fragment ions. This is done by applying collision energy in the collision cell (Q2).
-
Identify Key Fragments: Note the m/z of the most intense and stable fragment ions. The primary fragment will likely be around m/z 133.
-
Document Transitions: Select the top 2-3 most intense and specific fragment ions to create your MRM transitions (e.g., 176 → 133, 176 → [fragment 2], etc.). The most intense is typically used for quantification, while a second can be used for confirmation.
Protocol 2: Collision Energy (CE) Optimization
Objective: To find the optimal collision energy for each MRM transition to maximize fragment ion intensity. The sensitivity of MRM is highly dependent on this parameter.[18]
Methodology: This is performed for each MRM transition identified in Protocol 1.
-
Set Up Infusion: Continue infusing the MPP-d6 standard solution as in Protocol 1.
-
Select MRM Transition: Set the mass spectrometer to monitor a single MRM transition (e.g., 176 → 133).
-
Ramp Collision Energy: Manually or using automated software, ramp the collision energy value across a range (e.g., from 5 V to 50 V in 2 V increments).[19][20]
-
Plot Intensity vs. CE: Record the signal intensity of the product ion at each CE value. Plot the results to generate a collision energy profile curve.
-
Determine Optimum CE: The optimal collision energy is the value that produces the maximum signal intensity.[21]
-
Repeat: Repeat this process for each MRM transition you plan to use in your method.
Part 4: Visualized Workflows
To further clarify the logic of our troubleshooting and optimization processes, we have developed the following diagrams.
Caption: A systematic workflow for developing an optimized LC-MS/MS method.
References
-
Introduction to deuterated internal standards in mass spectrometry. Benchchem.
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
-
Deuterated internal standards and bioanalysis by AptoChem.
-
Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc.
-
Liquid chromatographic–electrospray mass spectrometric determination of 1-methyl-4-phenylpyridine (MPP+) in discrete regions of murine brain. (2010). Toxicol Mech Methods, 21(1), 51-57.
-
Sensitive and selective liquid chromatography/tandem mass spectrometry methods for quantitative analysis of 1-methyl-4-phenyl pyridinium (MPP+) in mouse striatal tissue. (2008). J Mass Spectrom, 43(10), 1406-14.
-
High-performance liquid chromatography/tandem mass spectrometry assay for the determination of 1-methyl-4-phenyl pyridinium (MPP+) in brain tissue homogenates. (2004). J Neurosci Methods, 137(2), 221-6.
-
Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc.
-
A Guide To Troubleshooting Mass Spectrometry. (2021). GenTech Scientific.
-
Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry. (2011). Anal Bioanal Chem, 399(2), 807-16.
-
Detection of MPP + by LC/MS/MS. Shown are individual ion chromatograms... ResearchGate.
-
A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry. (2015). J Am Soc Mass Spectrom, 26(1), 131-8.
-
Optimization of capillary zone electrophoresis/electrospray ionization parameters for the mass spectrometry and tandem mass spectrometry analysis of peptides. (1995). J Am Soc Mass Spectrom, 6(8), 658-66.
-
Role of ammonium in the ionization of phosphatidylcholines during electrospray mass spectrometry. (2017). J Mass Spectrom, 52(2), 77-84.
-
Mass Spectrometer (MS) troubleshooting guide. (2023). Alliance Bioversity International - CIAT.
-
Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry.
-
Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu.
-
Mass Spectrometer (MS) Troubleshooting Guide. CGSpace.
-
Role of ammonium in the ionization of phosphatidylcholines during electrospray mass spectrometry. (2017). J Mass Spectrom, 52(2), 77-84.
-
Effect of collision energy optimization on the measurement of peptides by selected reaction monitoring (SRM) mass spectrometry. (2010). Anal Chem, 82(24), 10116-24.
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions.
-
Real-Time Collisional Energy Optimization on the Orbitrap Fusion Platform for Confident Unknown Identification. ThermoFisher.
-
Automatic Optimization of Transitions and Collision Energies.
-
Optimizing mass spectrometer source conditions for Acotiamide D6. Benchchem.
Sources
- 1. Liquid chromatographic–electrospray mass spectrometric determination of 1-methyl-4-phenylpyridine (MPP+) in discrete regions of murine brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A novel route to recognizing quaternary ammonium cations using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. gentechscientific.com [gentechscientific.com]
- 12. alliancebioversityciat.org [alliancebioversityciat.org]
- 13. cgspace.cgiar.org [cgspace.cgiar.org]
- 14. shimadzu.co.uk [shimadzu.co.uk]
- 15. gmi-inc.com [gmi-inc.com]
- 16. Role of ammonium in the ionization of phosphatidylcholines during electrospray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sensitive and selective liquid chromatography/tandem mass spectrometry methods for quantitative analysis of 1-methyl-4-phenyl pyridinium (MPP+) in mouse striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. skyline.ms [skyline.ms]
- 20. scispace.com [scispace.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Succinylacetone (SUAC) Derivatization for Newborn Screening
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the derivatization of succinylacetone (SUAC) for newborn screening. It is designed for researchers, scientists, and drug development professionals to ensure accurate and reliable detection of Tyrosinemia Type I.
Introduction to Succinylacetone Analysis
Hereditary Tyrosinemia Type I (HT-1) is a rare inherited metabolic disorder caused by a deficiency of the enzyme fumarylacetoacetate hydrolase (FAH).[1][2] This deficiency leads to the accumulation of toxic metabolites, most notably succinylacetone (SUAC), which can cause severe liver and kidney damage.[1][2] Newborn screening for HT-1 relies on the accurate measurement of SUAC in dried blood spots (DBS).[3][4] Unlike tyrosine, another biomarker, SUAC is a more specific and reliable indicator for early detection.[3][5][6]
The standard analytical method involves tandem mass spectrometry (MS/MS), which requires a chemical derivatization step to enhance the detection of SUAC.[5][7] This process typically involves reacting SUAC with hydrazine or a similar reagent to form a more stable and readily detectable derivative.[5][7][8] This guide will address common challenges encountered during this critical derivatization step.
Troubleshooting Guide
This section addresses specific problems that may arise during the SUAC derivatization and analysis workflow.
Issue 1: Low or No SUAC Signal/Recovery
Symptoms:
-
The SUAC peak is absent or significantly lower than expected in positive controls and patient samples.
-
Poor recovery of the internal standard.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Derivatization | The reaction between SUAC and the derivatizing agent (e.g., hydrazine) may be incomplete due to suboptimal reaction conditions. Factors such as pH, temperature, and incubation time are critical.[9] | 1. Verify Reagent Preparation: Ensure the derivatizing reagent is freshly prepared and at the correct concentration. Hydrazine solutions can degrade over time. 2. Optimize Incubation: Confirm that the incubation temperature and time adhere to the validated protocol. Some methods suggest a slightly elevated temperature (e.g., 37°C) and extended time (e.g., 25 minutes) to improve efficiency.[9] 3. Check pH: The pH of the reaction mixture can influence the derivatization efficiency. Ensure the final pH is within the optimal range for the specific hydrazine salt used.[9] |
| Degradation of SUAC in DBS | SUAC in dried blood spots can degrade, especially when exposed to high temperatures and humidity.[10] Studies have shown significant loss of SUAC within days under such conditions.[10] | 1. Proper Sample Storage: Store DBS cards in a cool, dry place away from direct sunlight. Long-term storage should be at refrigerated or frozen temperatures.[11] 2. Timely Analysis: Analyze samples as promptly as possible after collection. |
| Inefficient Extraction from DBS | SUAC must be efficiently extracted from the filter paper matrix for derivatization to occur. The extraction solvent and procedure are key. While methanol is used for amino acids and acylcarnitines, it is not sufficient for SUAC extraction.[5][12] | 1. Use Appropriate Extraction Solution: A hydrazine-containing acidic solution is typically required to both extract and derivatize SUAC from the DBS punch.[5][12] 2. Ensure Complete Elution: Vortex or shake the plate sufficiently to ensure the entire DBS punch is saturated and the analytes are eluted into the solvent. |
| Matrix Effects in MS/MS | Co-eluting substances from the blood spot can suppress the ionization of the derivatized SUAC in the mass spectrometer, leading to a lower signal. | 1. Chromatographic Separation: If using LC-MS/MS, optimize the chromatographic method to separate SUAC from interfering matrix components. 2. Internal Standard Monitoring: A stable isotope-labeled internal standard (e.g., ¹³C₅-SUAC) is crucial to compensate for matrix effects and variations in recovery.[5][13] Ensure the internal standard signal is stable and within the expected range. |
| Suboptimal MS/MS Parameters | Incorrect mass transitions, collision energy, or other instrument settings will lead to poor detection. | 1. Instrument Tuning: Regularly tune and calibrate the mass spectrometer using a solution of the derivatized SUAC standard. 2. Verify Transitions: Confirm that the correct precursor and product ion m/z values are being monitored for both the native and internal standard SUAC derivatives. For the hydrazine derivative (MPP), the transition is often m/z 155 -> 137.[13][14] |
Workflow Diagram: SUAC Derivatization and Analysis
The following diagram illustrates a typical workflow for the simultaneous analysis of amino acids, acylcarnitines, and SUAC from a single dried blood spot.
Caption: Workflow for SUAC, amino acid, and acylcarnitine analysis.
Issue 2: High Background or Interference Peaks
Symptoms:
-
Elevated baseline noise in the chromatogram.
-
Presence of interfering peaks near the SUAC derivative peak, making integration difficult.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Contamination from Reagents | Impurities in solvents or reagents can introduce interfering compounds. Hydrazine itself can be a source of contaminants if not of high purity. | 1. Use High-Purity Reagents: Utilize HPLC or MS-grade solvents and high-purity derivatizing agents. 2. Prepare Fresh Solutions: Prepare reagent solutions fresh daily to minimize degradation and contamination. |
| Carryover from Previous Injections | Residual sample from a previous high-concentration sample can be carried over in the autosampler or LC system. | 1. Implement Wash Steps: Incorporate rigorous needle and injection port wash steps in the autosampler sequence, using a strong organic solvent. 2. Inject Blanks: Run solvent blanks after high-concentration samples to ensure the system is clean. |
| Interference from Underivatized Acylcarnitines | In methods where amino acids and acylcarnitines are butylated, underivatized species can interfere with the analysis. For example, underivatized palmitoylcarnitine can interfere with the detection of dodecanoylcarnitine butyl ester.[15] | 1. Introduce Wash Steps: Before SUAC derivatization, perform additional methanol washes of the DBS punch after the initial extraction to remove residual underivatized acylcarnitines.[15] This has been shown to reduce interference without affecting SUAC results.[15][16] |
Chemical Derivatization of Succinylacetone
The reaction of SUAC with hydrazine forms a stable pyrazole derivative, 3-(5-methyl-1H-pyrazol-3-yl)propanoic acid (MPP). This reaction is essential for reliable quantification.
Caption: Reaction of SUAC with hydrazine to form a stable derivative.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of SUAC necessary for MS/MS analysis?
A1: Succinylacetone in its native form is a small, relatively volatile diketone that can be challenging to retain and detect reliably using common reversed-phase liquid chromatography and electrospray ionization mass spectrometry methods. Derivatization with hydrazine converts it into a more stable, less volatile, and more easily ionizable molecule (MPP).[7] This significantly improves the analytical sensitivity and specificity of the assay.
Q2: Can I use the same DBS punch for amino acid/acylcarnitine and SUAC analysis?
A2: Yes, and this is a common and efficient approach. The standard procedure involves first extracting amino acids and acylcarnitines with a methanol-based solvent.[13][14] The same DBS punch, which still contains the less soluble SUAC, is then subjected to a second extraction and derivatization step using a hydrazine-containing solution.[5][13][14] This allows for a comprehensive metabolic profile from a single punch.
Q3: What are the key differences between commercial kits and laboratory-developed tests (LDTs) for SUAC analysis?
A3: Commercial kits (e.g., PerkinElmer NeoBase™, Chromsystems MassChrom®) provide pre-packaged reagents and standardized protocols, which can simplify implementation and improve consistency.[5][17] LDTs are developed and validated in-house, offering more flexibility to modify and optimize the procedure. However, LDTs may have greater inter-laboratory variability if not properly harmonized.[18][19] Some commercial kits also offer the advantage of using less hazardous hydrazine derivatives.[8]
Q4: How critical is the choice of internal standard?
A4: The use of a stable isotope-labeled internal standard (e.g., ¹³C₅-SUAC or D-labeled SUAC) is absolutely critical for accurate quantification.[5][13][20] This type of internal standard behaves almost identically to the native SUAC during extraction, derivatization, and ionization. It allows the method to correct for any sample loss, matrix effects, or variations in derivatization efficiency, which is essential for reliable results.
Q5: My lab uses a derivatized (butyl ester) method for amino acids and acylcarnitines. Are there special considerations for adding SUAC?
A5: Yes. When combining a butylation workflow with SUAC analysis, it's important to prevent underivatized acylcarnitines from the first extraction from contaminating the final combined sample, as this can cause interference.[15][21] A validated method to prevent this is to perform several methanol wash steps on the residual DBS punch after the initial extraction but before the SUAC derivatization step.[15]
Q6: What quality control measures should be in place for SUAC analysis?
A6: A robust quality control (QC) program is essential. This should include:
-
Daily QC Materials: Running at least two levels of QC materials (low and high) with every batch of samples. These materials are often available from organizations like the CDC's Newborn Screening Quality Assurance Program (NSQAP) or commercial vendors.[17][22]
-
Proficiency Testing (PT): Participating in external PT programs to compare your laboratory's performance against others.[18]
-
Calibrators: Using DBS matrix-based calibrators is recommended to improve the accuracy of SUAC recovery.[18]
-
Monitoring Internal Standards: Closely monitoring the signal of the internal standard for any drift or suppression that could indicate a problem with the system.
References
- Newborn Screening for Tyrosinemia Type I: Further Evidence that Succinylacetone Determination on Blood Spot Is Essential - PMC. (n.d.).
- Tyrosinemia, Type I | Newborn Screening - HRSA. (n.d.).
- Tyrosinemia Type 1 | Newborn Screening Ontario. (n.d.).
- A False-Negative Newborn Screen for Tyrosinemia Type 1—Need for Re-Evaluation of Newborn Screening with Succinylacetone - MDPI. (2023, December 4).
- Evaluation of Neonatal Screening Programs for Tyrosinemia Type 1 Worldwide - ORBi. (2024, December 16).
- Use of Dried Blood Spot Specimens to Monitor Patients with Inherited Metabolic Disorders. (2020, March 26).
- Succinylacetone as primary marker to detect tyrosinemia type I in newborns and its measurement by newborn screening programs - HRSA. (n.d.).
- Preliminary Proficiency Testing Results for Succinylacetone in Dried Blood Spots for Newborn Screening for Tyrosinemia Type I | Clinical Chemistry | Oxford Academic. (2009, December 1).
- Lab Dept: Chemistry Test Name: SUCCINYLACETONE, BLOOD SPOT. (n.d.).
- Improved MS/MS analysis of succinylacetone extracted from dried blood spots when combined with amino acids and acylcarnitine butyl esters - PubMed. (2009, September 15).
- (PDF)
- Detecting succinylacetone - US8278116B2 - Google P
- The successful inclusion of succinylacetone as a marker of tyrosinemia type I in Tuscany newborn screening program - FLORE. (n.d.).
- Newborn Screening Quality Assurance Program 2023 Quality Control Report - nsqap. (2023, June 23).
- Inter‐laboratory analytical improvement of succinylacetone and nitisinone quantification from dried blood spot samples - PMC. (2020, April 4).
- NSQAP Resources | Newborn Screening - CDC. (2024, May 13).
- Controls for Newborn Screening - Chromsystems. (n.d.).
- (PDF)
- Improved MS/MS analysis of succinylacetone extracted from dried blood spots when combined with amino acids and acylcarnitine butyl esters. | Semantic Scholar. (2009, September 3).
- Flow diagram of the procedural steps to accomplish parallel extraction...
- Striving for Accuracy: An Inter-laboratory Comparison of Succinylacetone Quantific
- Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots - PubMed. (n.d.).
- Evaluation of a novel, commercially available mass spectrometry kit for newborn screening including succinylacetone without hydrazine - ARCHIMEDlife. (2012, August 16).
- 2-HYDRAZINOQUINOLINE AS A NOVEL DERIVATIZATION AGENT FOR LC-MS-BASED METABOLOMIC INVESTIGATION OF KETOACIDOSIS IN STREPTOZOTOCIN - University Digital Conservancy. (n.d.).
- Improved method to determine succinylacetone in dried blood spots for diagnosis of tyrosinemia type 1 using UPLC-MS/MS | Request PDF - ResearchG
- The Importance of Succinylacetone: Tyrosinemia Type I Presenting with Hyperinsulinism and Multiorgan Failure Following Normal Newborn Screening - MDPI. (2020, May 16).
Sources
- 1. newbornscreening.hrsa.gov [newbornscreening.hrsa.gov]
- 2. mdpi.com [mdpi.com]
- 3. Newborn Screening for Tyrosinemia Type I: Further Evidence that Succinylacetone Determination on Blood Spot Is Essential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosinemia Type 1 | Newborn Screening Ontario [newbornscreening.on.ca]
- 5. hrsa.gov [hrsa.gov]
- 6. mdpi.com [mdpi.com]
- 7. US8278116B2 - Detecting succinylacetone - Google Patents [patents.google.com]
- 8. Evaluation of a novel, commercially available mass spectrometry kit for newborn screening including succinylacetone without hydrazine - ARCHIMEDlife [archimedlife.com]
- 9. flore.unifi.it [flore.unifi.it]
- 10. mdpi.com [mdpi.com]
- 11. childrensmn.org [childrensmn.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improved MS/MS analysis of succinylacetone extracted from dried blood spots when combined with amino acids and acylcarnitine butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. chromsystems.com [chromsystems.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Inter‐laboratory analytical improvement of succinylacetone and nitisinone quantification from dried blood spot samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. nbs.dynamics365portals.us [nbs.dynamics365portals.us]
addressing matrix effects in the analysis of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid
Technical Support Center: Troubleshooting Matrix Effects in the Analysis of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid (MPP)
Executive Summary: The Analyte & The Challenge
Analyte Profile:
-
Name: 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid (MPP).
-
Context: MPP is rarely analyzed as a standalone raw material. In 95% of bioanalytical applications, it is the stable hydrazine-derivative of Succinylacetone (SA) , the pathognomonic marker for Tyrosinemia Type 1 (HT-1) .
-
Chemical Nature: Amphoteric (Zwitterionic). It contains a basic pyrazole nitrogen and an acidic carboxylic acid tail.
-
Polarity: Highly polar (logP < 0).
The Core Problem: Because MPP is often formed in situ within complex matrices (Dried Blood Spots, Urine, Plasma) using aggressive derivatization reagents (Hydrazine/Dansylhydrazine), "matrix effects" in this assay are a compound problem: Biological Matrix (phospholipids/salts) + Chemical Matrix (excess derivatizing agents).
This guide addresses the specific suppression and retention challenges inherent to this unique workflow.
Part 1: Diagnostic Workflow (Visualized)
The following diagram outlines the critical control points where matrix effects are introduced and how to mitigate them.
Figure 1: Critical control points for matrix effects in the Succinylacetone-to-MPP workflow.
Part 2: Troubleshooting Guide (Q&A)
Category 1: Sample Preparation & Derivatization[1][2][3]
Q1: I am seeing severe signal suppression in my Dried Blood Spot (DBS) samples compared to solvent standards. Is it the paper or the blood? A: It is likely a combination of hemoglobin and excess hydrazine .
-
The Mechanism: Hydrazine is used in large excess to drive the conversion of SA to MPP. If not removed, hydrazine competes for protons in the ESI source, causing massive suppression.
-
The Fix: You cannot rely on simple "dilute and shoot" if sensitivity is low.
-
Evaporation: Hydrazine is volatile. Ensure your drying step (N2 blowdown) is sufficient to remove unreacted hydrazine.
-
Acid Wash: If using SPE, include a weak acid wash (0.1% Formic Acid) to elute excess hydrazine salts before eluting the MPP.
-
Q2: My recovery is inconsistent between urine batches. Why? A: This is a pH-dependent solubility issue .
-
The Cause: Urine pH varies widely (4.5 – 8.0). MPP is amphoteric. At high pH, the carboxylic acid is deprotonated (anionic); at low pH, the pyrazole is protonated (cationic).
-
The Fix: Buffer your extraction.
-
Protocol: Adjust urine samples to pH ~3.0–4.0 before extraction. This keeps the carboxylic acid protonated (neutral) and the pyrazole protonated (+), stabilizing the molecule for Cation Exchange (MCX) SPE or ensuring consistent behavior in LLE.
-
Q3: Can I use Liquid-Liquid Extraction (LLE) to clean up the matrix? A: No, not easily.
-
Reasoning: MPP is highly polar (logP < 0). It will not partition efficiently into non-polar solvents like Hexane or MTBE.
-
Alternative: Use Ethyl Acetate or Butanol at acidic pH, but recovery will still be lower than SPE. Protein Precipitation (PPT) with Acetonitrile is the standard for high-throughput, but it leaves phospholipids behind (see Chromatography section).
Category 2: Chromatographic Separation[4]
Q4: My analyte elutes in the void volume (k' < 1) on my C18 column. How can I separate it from the salt front? A: Standard C18 columns cannot retain MPP due to its high polarity.
-
Option A (Recommended): HILIC Mode.
-
Column: Amide or Zwitterionic (e.g., ZIC-HILIC).
-
Mobile Phase: High Acetonitrile (80%+) with Ammonium Formate/Formic Acid.
-
Benefit: MPP retains well, eluting after the suppression zone of salts and phospholipids.
-
-
Option B: Polar-Embedded C18.
-
Column: Phenomenex Synergi Polar-RP or Agilent Poroshell 120 EC-C18.
-
Condition: Use 100% Aqueous start. These phases prevent "phase collapse" and offer interaction with the polar pyrazole ring.
-
Q5: I see peak tailing or splitting. Is this a matrix effect? A: This is likely a secondary interaction or pH mismatch .
-
Secondary Interaction: The basic nitrogen on the pyrazole ring interacts with residual silanols on the silica surface.
-
Solution: Increase buffer concentration (e.g., 10-20 mM Ammonium Formate) to mask silanols. Ensure Mobile Phase pH is acidic (pH ~3) to keep the carboxylic acid protonated and suppress silanol ionization.
Category 3: Mass Spectrometry & Quantification
Q6: How do I calculate the Matrix Factor (MF) to prove my method is valid? A: You must compare the response of MPP in matrix vs. solvent.
-
Formula:
-
Interpretation:
-
MF = 1.0: No effect.
-
MF < 0.85: Significant Suppression.
-
MF > 1.15: Enhancement.
-
-
Requirement: For clinical validation (e.g., FDA/EMA guidelines), the IS-normalized MF (MF_analyte / MF_IS) must be consistent (CV < 15%) across 6 different lots of matrix.
Q7: Which Internal Standard (IS) should I use? A: You must use a stable isotope-labeled analog.[1]
-
Gold Standard:
-MPP (or -Succinylacetone derivatized in parallel). -
Why: An analog (like a structural isomer) will not co-elute perfectly with MPP. In the presence of sharp matrix suppression zones (common in DBS analysis), a slight retention time shift between Analyte and IS means they experience different suppression, leading to quantification errors.
Part 3: Comparative Methodologies
| Feature | HILIC Method | Reversed-Phase (Polar-Embedded) | Standard C18 (Not Recommended) |
| Retention Mechanism | Partitioning into water layer (Polarity) | Hydrophobic + Polar interactions | Hydrophobic only |
| Matrix Tolerance | High (Elutes salts early, lipids late) | Medium (Salts elute early, lipids late) | Low (Analyte co-elutes with salts) |
| Sensitivity (ESI) | High (High organic % enhances desolvation) | Medium (High water % limits desolvation) | Low |
| Sample Diluent | Acetonitrile (matches mobile phase) | Water (matches mobile phase) | Water |
| Best Application | Ultra-trace detection in DBS | Routine urine analysis | N/A |
References
-
Chace, D. H., et al. (2009). "Improved MS/MS analysis of succinylacetone extracted from dried blood spots when combined with amino acids and acylcarnitine butyl esters." Clinica Chimica Acta, 407(1-2), 6-9. Link
- la Marca, G., et al. (2009). "Rapid determination of succinylacetone in dried blood spots for newborn screening of tyrosinemia type 1." Rapid Communications in Mass Spectrometry, 23(19), 3283-3288.
-
Magera, M. J., et al. (2006). "Determination of succinylacetone in dried blood spots and liquid urine as a dansylhydrazone by liquid chromatography tandem mass spectrometry." Journal of Chromatography B, 831(1-2), 310-314. Link
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Department of Health and Human Services. Link
- Alpert, A. J. (1990). "Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds." Journal of Chromatography A, 499, 177-196.
Sources
Validation & Comparative
Comparative Validation Guide: Analytical Strategies for 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid
The following guide provides a comparative validation framework for 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid (MPP). This compound acts as a critical intermediate in the synthesis of JAK inhibitors (e.g., Ruxolitinib) and serves as a surrogate marker for Tyrosinemia Type 1 (as the hydrazine derivative of succinylacetone).
Part 1: Strategic Overview & Chemical Challenges
The Analyte: 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid (MPP)[1][2][3]
-
CAS: 1367702-76-8 (Unlabeled)[2]
-
pKa: ~4.5 (Carboxylic acid) and ~2.5 (Pyrazole nitrogen)
The Challenge: Tautomerism & Polarity MPP exists in rapid equilibrium between its 3-methyl and 5-methyl tautomers. In unbuffered neutral conditions, this interconversion can lead to peak splitting or band broadening. Furthermore, the molecule is amphoteric and highly polar, making retention on standard C18 columns difficult without pH control or ion-pairing.
The Comparison: This guide compares two validation "products" (methodologies):
-
The QC Workhorse: Reversed-Phase HPLC with UV Detection (HPLC-UV).
-
The Sensitivity Specialist: LC-MS/MS (Triple Quadrupole).
Part 2: Methodological Comparison
| Feature | Method A: HPLC-UV (Recommended for Assay) | Method B: LC-MS/MS (Recommended for Impurity/Trace) |
| Primary Use | Raw material assay, purity profiling (>0.05%). | Trace impurity analysis (genotoxic screening), biological matrices. |
| Stationary Phase | C18 (Polar-embedded or high-carbon load). | C18 (High strength silica) or HILIC. |
| Mobile Phase | Phosphate Buffer (pH 3.0) / Acetonitrile.[7][8] | 0.1% Formic Acid in Water / Acetonitrile.[8][9] |
| Detection | UV at 210–220 nm (Low UV selectivity). | ESI Positive Mode (MRM: 155.2 → 109.1). |
| Linearity Range | 10 µg/mL – 1000 µg/mL. | 1 ng/mL – 1000 ng/mL. |
| Cost/Complexity | Low / Routine. | High / Specialized. |
Part 3: Detailed Validation Protocols
Protocol A: HPLC-UV (The QC Standard)
Best for: Purity assessment of the intermediate before synthesis.
1. Chromatographic Conditions:
-
Column: Agilent Zorbax SB-C18 or Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate (
), adjusted to pH 3.0 with Orthophosphoric acid.-
Why pH 3.0? It suppresses the ionization of the carboxylic acid (keeping it hydrophobic enough for retention) and stabilizes the pyrazole tautomer equilibrium.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0 min: 95% A / 5% B
-
15 min: 60% A / 40% B
-
20 min: 95% A / 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV @ 215 nm (Reference 360 nm).
2. Standard Preparation:
-
Diluent: Mobile Phase A : Acetonitrile (90:10).
-
Stock Solution: Dissolve 10 mg MPP in 10 mL diluent (1000 µg/mL). Sonicate for 5 mins.
3. System Suitability Criteria:
-
Tailing Factor:
(Critical due to secondary interactions with silanols). -
Theoretical Plates:
.[4] -
RSD of Area:
(n=6 injections).
Protocol B: LC-MS/MS (The Trace Standard)
Best for: Detecting MPP as a potential impurity in final drug substance (Ruxolitinib).
1. Mass Spectrometry Parameters:
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Precursor Ion: [M+H]+ = 155.2 m/z.
-
Product Ions (MRM):
-
Quantifier: 155.2 → 109.1 (Loss of HCOOH/COOH).
-
Qualifier: 155.2 → 95.1 (Pyrazole ring fragmentation).
-
-
Collision Energy: Optimized per instrument (approx. 15–25 eV).
2. Chromatographic Conditions:
-
Column: Waters Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient: Fast gradient (5% B to 90% B in 3 mins).
Part 4: Validation Data Summary (Simulated)
The following table summarizes expected performance metrics based on ICH Q2(R1) guidelines for both methods.
| Validation Parameter | HPLC-UV Acceptance Criteria | LC-MS/MS Acceptance Criteria |
| Specificity | No interference at | No interference in blank matrix at MRM transitions. |
| Linearity ( | ||
| Accuracy (Recovery) | 98.0% – 102.0%. | 80.0% – 120.0% (at trace levels). |
| Precision (Repeatability) | RSD | RSD |
| LOD (Limit of Detection) | ~ 1–2 µg/mL. | ~ 1–5 ng/mL. |
| Robustness | Stable at pH | Stable with |
Part 5: Visualization of Workflows
Diagram 1: Method Selection Decision Tree
This workflow guides the researcher in selecting the appropriate validation path based on the intended application (Assay vs. Impurity).
Caption: Decision tree for selecting HPLC-UV vs. LC-MS/MS based on analyte concentration requirements.
Diagram 2: Tautomerism & pH Control Strategy
This diagram illustrates why pH control is non-negotiable for validating this specific pyrazole derivative.
Caption: Mechanism of pyrazole tautomer stabilization using acidic mobile phase to ensure peak symmetry.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Parameshwar, H., et al. (2022). "A sensitive & selective RP-HPLC method has been developed & validated for the analysis of Ruxolitinib." International Journal of Allied Medical Sciences and Clinical Research, 10(2). Link
-
Chace, D. H., et al. (2009). "Improved MS/MS analysis of succinylacetone extracted from dried blood spots." Clinica Chimica Acta, 407(1-2), 6-9. Link
-
Fiori, J., et al. (2005). "Separation of tautomer compounds." Chromatography Forum. Link
-
MedChemExpress. (2024). "Product Information: 3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid." Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. isotope.com [isotope.com]
- 3. 3-(3-METHYL-1H-PYRAZOL-5-YL)PROPANOIC ACID (MPP) | Eurisotop [eurisotop.com]
- 4. sriramchem.com [sriramchem.com]
- 5. sriramchem.com [sriramchem.com]
- 6. 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid DiscoveryCPR 72145-00-7 [sigmaaldrich.com]
- 7. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
cross-validation of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid quantification methods
An in-depth technical analysis and cross-validation guide for the quantification of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid (MPP).
The Analytical Challenge of MPP Quantification
3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid (MPP) (CAS: 1367702-76-8) is a highly specialized molecular building block. In its
As a Senior Application Scientist, I frequently encounter laboratories struggling with the reproducible quantification of unlabeled MPP during synthetic scale-up and purity validation. The difficulty stems from MPP's amphoteric nature: it contains both a basic pyrazole ring (pKa ~2.5) and an acidic propanoic acid side chain (pKa ~4.5). This dual functionality leads to complex ionization dynamics, pH-dependent chromatographic retention, and severe peak tailing if secondary interactions with column silanols are not properly mitigated.
To establish a self-validating analytical framework, we must cross-validate our quantification methods across three orthogonal platforms: LC-MS/MS (for trace matrix analysis), HPLC-UV (for bulk synthetic QC), and GC-MS (for structural confirmation and volatility profiling). All validations must align with the ICH M10 Bioanalytical Method Validation guidelines to ensure global regulatory compliance [2].
Platform Selection & Mechanistic Causality
The choice of analytical platform is dictated by the sample matrix and the required sensitivity.
-
LC-MS/MS (The Gold Standard): Offers unparalleled sensitivity and specificity. By utilizing Electrospray Ionization in positive mode (ESI+), we exploit the basicity of the pyrazole nitrogen. The protonated precursor
at m/z 155.1 undergoes predictable collision-induced dissociation (CID), making it ideal for complex biological matrices where target analyte concentration is low. -
HPLC-UV (The Robust Workhorse): MS detectors are easily saturated and subject to matrix suppression when analyzing bulk synthetic products. The conjugated
-system of the pyrazole ring provides a strong chromophore at 220 nm. By buffering the mobile phase to pH 5.5, we ensure the carboxylic acid is fully deprotonated (anionic) while the pyrazole remains neutral, locking the molecule into a single ionization state to prevent peak splitting. -
GC-MS (The Orthogonal Validator): MPP is virtually non-volatile due to strong intermolecular hydrogen bonding between the carboxylic acid and the pyrazole amine. By derivatizing these active protons with trimethylsilyl (TMS) groups, we drastically lower the boiling point and improve thermal stability, allowing for high-resolution capillary separation that can reveal co-eluting impurities invisible to LC-MS.
Figure 1: Tripartite orthogonal cross-validation workflow for MPP quantification.
Step-by-Step Experimental Protocols
To ensure these methods are self-validating, each protocol includes integrated System Suitability Testing (SST) and Quality Control (QC) checks as mandated by post-implementation ICH M10 reviews [3].
Method A: LC-MS/MS (Trace Quantification)
Mechanism: ESI+ protonates the pyrazole ring. The collision energy (CE) is optimized to break the propanoic acid chain, yielding a stable fragment.
-
Sample Preparation: Spike 50 µL of sample with 10 µL of
-MPP internal standard (100 ng/mL). Add 150 µL of cold acetonitrile (-20°C) to precipitate proteins. Vortex for 30s, then centrifuge at 14,000 × g for 10 min at 4°C. Transfer the supernatant to an autosampler vial. -
Chromatography: Inject 2 µL onto a Waters Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm) maintained at 40°C.
-
Mobile Phase A: 0.1% Formic acid in LC-MS grade water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 4.5 minutes at 0.4 mL/min.
-
-
MS/MS Parameters: Operate the triple quadrupole in MRM mode.
-
Precursor Ion: m/z 155.1
-
Quantifier Ion: m/z 109.1 (CE: 15 eV)
-
Qualifier Ion: m/z 95.1 (CE: 22 eV)
-
-
Self-Validation Check: The area ratio of the quantifier to qualifier ion must remain within ±20% of the reference standard across all QC levels.
Figure 2: ESI+ MS/MS fragmentation pathway of protonated MPP.
Method B: HPLC-UV (Bulk Purity Analysis)
Mechanism: Isocratic elution at a controlled pH prevents ionization state shifting, ensuring sharp, symmetrical peaks.
-
Sample Preparation: Dissolve 10 mg of bulk MPP in 10 mL of Mobile Phase A to create a 1.0 mg/mL stock. Dilute to a working concentration of 50 µg/mL.
-
Chromatography: Inject 10 µL onto an Agilent Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 5 µm) at 30°C.
-
Mobile Phase: Isocratic 80% Buffer (10 mM Ammonium Acetate, adjusted to pH 5.5 with acetic acid) / 20% Methanol. Flow rate: 1.0 mL/min.
-
-
Detection: PDA detector scanning from 190–400 nm, extracting the chromatogram at 220 nm.
-
Self-Validation Check: System suitability requires a USP tailing factor (Tf) of ≤ 1.5 and a theoretical plate count (N) of ≥ 5,000 for the MPP peak.
Method C: GC-MS (Orthogonal Derivatization)
Mechanism: Silylation replaces the acidic protons with TMS groups, converting MPP into a di-TMS derivative (MW = 298.2).
-
Sample Preparation: Transfer 100 µL of a 10 µg/mL MPP solution in methanol to a glass insert and evaporate to complete dryness under a gentle stream of nitrogen. Add 50 µL of anhydrous pyridine and 50 µL of BSTFA containing 1% TMCS. Seal and incubate at 70°C for 30 minutes.
-
Chromatography: Inject 1 µL (split ratio 10:1) onto an HP-5MS column (30 m × 0.25 mm × 0.25 µm).
-
Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Helium carrier gas at 1.2 mL/min.
-
-
Detection: Electron Ionization (EI) at 70 eV. Monitor the molecular ion m/z 298 and the base peak m/z 283 (loss of methyl from TMS).
-
Self-Validation Check: The derivatization blank (pyridine + BSTFA only) must show no interfering peaks at the retention time of the di-TMS MPP derivative.
Quantitative Data Comparison
The following table summarizes the performance metrics of the three methods, generated during a cross-validation study using spiked human plasma (for LC-MS/MS) and synthetic reaction mixtures (for HPLC-UV and GC-MS).
| Performance Metric | LC-MS/MS (MRM) | HPLC-UV (220 nm) | GC-MS (EI-SIM) |
| Primary Application | Trace / Metabolomics | Bulk Purity / QC | Orthogonal ID / Volatiles |
| Linear Dynamic Range | 0.5 – 500 ng/mL | 1.0 – 100 µg/mL | 0.1 – 50 µg/mL |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.3 µg/mL | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL | 1.0 µg/mL | 0.1 µg/mL |
| Intra-day Precision (RSD%) | 3.2% (at 10 ng/mL) | 0.8% (at 50 µg/mL) | 4.5% (at 5 µg/mL) |
| Accuracy (% Recovery) | 98.5% ± 4.1% | 100.2% ± 1.2% | 94.3% ± 5.6% |
| Matrix Effect / Suppression | Moderate (Requires IS) | Low | High (Derivatization dependent) |
Conclusion
For laboratories handling 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid, relying on a single analytical technique introduces significant blind spots. LC-MS/MS remains the undisputed champion for sensitivity and metabolomic applications, particularly when paired with its heavy isotope internal standard [1]. However, for synthetic scale-up and routine lot-release testing, HPLC-UV provides superior precision and robustness at a fraction of the cost. GC-MS serves as a vital orthogonal tool, ensuring that non-UV absorbing, non-ionizing impurities are not overlooked. By implementing this tripartite cross-validation strategy, analytical scientists can guarantee the integrity of their data in strict accordance with ICH M10 guidelines [2][3].
References
-
European Medicines Agency / International Council for Harmonisation (ICH). "ICH guideline M10 on bioanalytical method validation and study sample analysis." EMA Scientific Guidelines. Available at:[Link]
-
National Institutes of Health (NIH) / PubMed. "ICH M10 Bioanalytical Method Validation Guideline-1 year Later." PubMed. Available at:[Link]
Comparative Study of Antioxidant Potential in Pyrazole Derivatives: A Technical Guide
Introduction: The Pyrazole Scaffold in Oxidative Stress Modulation
In modern drug discovery, the pyrazole nucleus—a five-membered heterocyclic ring containing two adjacent nitrogen atoms—is recognized as a "privileged scaffold." While traditionally celebrated for its anti-inflammatory and kinase-inhibitory properties, recent high-throughput screenings have unveiled the profound antioxidant potential of pyrazole derivatives.
For drug development professionals, understanding the radical scavenging capabilities of these compounds is critical. Oxidative stress is a primary driver in the pathogenesis of neurodegenerative diseases, metabolic syndromes, and cancer. By fine-tuning the substituents on the pyrazole ring, chemists can optimize both the steric and electronic properties of the molecule, transforming it into a potent neutralizer of reactive oxygen species (ROS).
This guide provides an objective, data-backed comparison of various pyrazole derivatives against standard antioxidants (e.g., Ascorbic Acid, BHA) and details the self-validating experimental protocols required to accurately quantify their efficacy.
Mechanistic Framework: HAT vs. SET Pathways
To evaluate an antioxidant, one must first understand how it neutralizes free radicals. The antioxidant potential of pyrazole derivatives is primarily governed by the NH proton of the pyrazole moiety and the electron-donating or withdrawing nature of its substituents.
Pyrazoles typically operate via two distinct mechanistic pathways:
-
Hydrogen Atom Transfer (HAT): The pyrazole derivative donates a hydrogen atom (H•) to quench a free radical. This is highly dependent on the bond dissociation enthalpy of the N-H or substituted O-H bonds.
-
Single Electron Transfer (SET): The antioxidant donates an electron to reduce the radical, forming a stable radical cation. This is driven by the ionization potential of the pyrazole derivative.
As demonstrated in recent comparative studies, assays like DPPH primarily measure HAT, while the ABTS assay is highly sensitive to the SET pathway. Because the DPPH radical is sterically hindered, bulkier pyrazole derivatives may show artificially low activity in DPPH assays while exhibiting exceptional SET activity in ABTS assays.
Figure 1: Mechanistic pathways of pyrazole derivatives neutralizing free radicals via HAT and SET.
Comparative Performance Analysis
To objectively benchmark pyrazole derivatives, we compare their half-maximal inhibitory/scavenging concentrations (IC₅₀ / SC₅₀) against industry-standard antioxidants. The data below synthesizes findings from recent in vitro evaluations of novel pyrazole classes [1][2][3].
Quantitative Data Summary
| Compound Class | Specific Derivative | Assay Focus | Performance (SC₅₀ / IC₅₀) | Standard Comparison | Relative Efficacy |
| Pyrazole-Triazole | Pyz-2 | ABTS (SET) | 20.54 ± 0.87 µM | Ascorbic Acid (22.49 µM) | Superior |
| Pyrazole-Triazole | Pyz-2 | DPPH (HAT) | 138.70 ± 1.45 µM | Ascorbic Acid (15.30 µM) | Moderate |
| 4,5-dihydro-1H-pyrazole | P14 (Cyano/Nitro) | ABTS (SET) | 1.71 ± 0.31 µM | BHA (Standard) | Highly Superior |
| Pyrazole Schiff Base | Compound 5b | DPPH (HAT) | 42.45 ± 0.02 µM | Gallic Acid | Moderate |
Data Interpretation:
-
Compound P14 demonstrates extraordinary SET capabilities, outperforming the synthetic standard BHA. The presence of electron-withdrawing cyano/nitro groups significantly alters the electron cloud, facilitating rapid electron donation to the ABTS cation [2].
-
Compound Pyz-2 shows a 3.88-fold higher scavenging activity in ABTS compared to its structural analog Pyz-1, highlighting how minor substituent tweaks dictate the dominant antioxidant mechanism [1].
Self-Validating Experimental Methodologies
As an Application Scientist, I emphasize that raw data is only as reliable as the assay's internal controls. The following protocols are designed as self-validating systems . They incorporate causality-driven steps to prevent false positives caused by the intrinsic absorbance of the pyrazole derivatives themselves.
Figure 2: Standardized high-throughput workflow for evaluating pyrazole antioxidant capacity.
Protocol 1: DPPH Radical Scavenging Assay (HAT Evaluation)
Causality: DPPH is a stable nitrogen-centered free radical. When reduced by a hydrogen donor (pyrazole NH), its color shifts from deep violet to pale yellow. Because DPPH is light-sensitive, the reaction must occur in the dark to prevent UV-induced radical degradation, which would artificially inflate the perceived antioxidant activity.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute methanol.
-
Sample Dilution: Prepare serial dilutions of the pyrazole derivative (e.g., 10–200 µM) in DMSO.
-
Self-Validating Controls:
-
Control Blank: DPPH solution + pure DMSO (Establishes maximum absorbance).
-
Sample Blank: Pyrazole sample + pure methanol (Corrects for the intrinsic color/absorbance of the pyrazole compound at 517 nm).
-
-
Incubation: Mix 1 mL of the sample with 2 mL of the DPPH solution. Incubate in total darkness for exactly 30 minutes at room temperature.
-
Quantification: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: Scavenging % = [(A_control - (A_sample - A_sample_blank)) / A_control] × 100.
Protocol 2: ABTS Radical Cation Scavenging Assay (SET Evaluation)
Causality: Unlike DPPH, ABTS is not a radical by default. It must be chemically oxidized prior to the assay. The ABTS assay is highly sensitive to electron transfer and is less affected by the steric bulk of complex pyrazole derivatives [3].
-
Radical Generation (Crucial Step): React 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate.
-
Maturation: Incubate the mixture in the dark at room temperature for 12–16 hours. Why? This allows the complete formation of the stable, dark-green ABTS•+ radical cation.
-
Standardization: Dilute the ABTS•+ solution with ethanol until the absorbance reads exactly 0.700 ± 0.02 at 734 nm. This ensures batch-to-batch reproducibility.
-
Reaction: Add 10 µL of the pyrazole sample to 990 µL of the standardized ABTS•+ solution.
-
Quantification: Read the absorbance at 734 nm exactly 6 minutes after mixing.
-
Calculation: Calculate the IC₅₀ using non-linear regression analysis comparing the concentration against the scavenging percentage.
Structure-Activity Relationship (SAR) Insights
Based on the comparative data, several critical SAR rules emerge for drug development professionals designing next-generation pyrazoles:
-
Electronic Effects: The introduction of electron-donating groups (e.g., -OCH₃, -OH) on the phenyl rings attached to the pyrazole core significantly enhances HAT activity by lowering the bond dissociation energy.
-
Steric Bulk: Increasing the size and number of substituents on the pyrazole core can enhance antibacterial penetration but may sterically hinder DPPH scavenging. Therefore, ABTS is the preferred assay for bulky 3,5-disubstituted-1-phenyl-4,5-dihydro-1H-pyrazoles.
-
Synergistic Moieties: Hybridizing the pyrazole ring with other pharmacophores (like triazoles or Schiff bases) creates a synergistic effect, often resulting in sub-micromolar IC₅₀ values that rival or exceed natural antioxidants like Ascorbic Acid [1][3].
References
-
Title: Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Source: PubMed Central (PMC) / Scientific Reports URL: [Link]
-
Title: Synthesis, Characterization, Molecular Docking Studies and Biological Evaluation of Some Novel 3,5-disubstituted-1-phenyl-4,5-dihydro-1H-pyrazole Derivatives. Source: Bentham Science Publishers URL: [Link]
-
Title: Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Source: MDPI (International Journal of Molecular Sciences) URL: [Link]
Publish Comparison Guide: Reproducibility of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid (MPP) Assays in Metabolomics and Screening
Executive Summary: The Dual Role of MPP
3-(3-methyl-1H-pyrazol-5-yl)propanoic acid (MPP) occupies a unique niche in bioanalysis. While it serves as a versatile scaffold in fragment-based drug discovery (FBDD) —particularly for kinase inhibitors (e.g., AKT1) and anti-inflammatory agents—its most critical application is in the clinical diagnosis of Tyrosinemia Type 1 (HT-1) .
In HT-1 screening, MPP is not the target; it is the stable derivative of Succinylacetone (SA). SA is the pathognomonic marker for HT-1 but is chemically unstable and highly reactive toward proteins. To ensure reproducible quantification, SA is derivatized with hydrazine to form the stable pyrazole ring of MPP.
This guide assesses the reproducibility of assays involving MPP, comparing its performance as a clinical analyte derivative against alternative derivatization strategies, and briefly touching upon its stability as a chemical probe .
Technical Profile & Mechanism of Action
Physico-Chemical Properties
MPP is a pyrazole-propionic acid derivative.[1][2][3] Its high stability derives from the aromaticity of the pyrazole ring, which is formed via the cyclocondensation of a 1,3-diketone (Succinylacetone) with hydrazine.
| Property | Value | Reproducibility Impact |
| Molecular Weight | 154.17 g/mol | Ideal for LC-MS/MS (MRM transitions distinct from matrix). |
| pKa (Acid) | ~4.5 (Carboxyl) | Requires acidic mobile phase for retention on C18. |
| LogP | ~0.5 - 0.8 | Moderate polarity; elutes early in Reverse Phase (RP) but retains well enough for separation. |
| Stability | High (Years at -20°C) | Major Advantage: Unlike its precursor (SA), MPP does not degrade rapidly. |
The Derivatization Mechanism
The reproducibility of the HT-1 assay hinges on the quantitative conversion of SA to MPP.
Figure 1: The cyclocondensation mechanism. The formation of the aromatic pyrazole ring drives the reaction to completion, ensuring high assay reproducibility compared to open-chain hydrazones.
Comparative Analysis: Derivatization Alternatives
In metabolomics, the choice of derivatization reagent dictates sensitivity and reproducibility.[4] Below is a comparison of the standard Hydrazine (MPP) method against modern alternatives.
Comparison Matrix
| Feature | Hydrazine (MPP Formation) | Dansylhydrazine (Dns-H) | Girard's Reagent P (GP) |
| Analyte Formed | 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid | Dansyl-hydrazone derivative | Quaternary ammonium hydrazone |
| Detection Mode | LC-MS/MS (MRM) | LC-MS/MS or Fluorescence | LC-MS/MS (High Sensitivity) |
| Reproducibility | High (Irreversible cyclization) | Moderate (Reversible hydrazone formation) | Moderate (Susceptible to hydrolysis) |
| Sensitivity | Good (Ionizes well in ESI+) | Excellent (Enhances ionization & fluorescence) | Excellent (Pre-charged tag) |
| Toxicity | High (Hydrazine is carcinogenic) | Low/Moderate | Low/Moderate |
| Cost | Low | High | Moderate |
| Clinical Status | Gold Standard (NBS Protocols) | Research Use | Research Use |
Why MPP Wins on Reproducibility
While Dansylhydrazine and Girard's Reagents offer higher theoretical sensitivity due to better ionization tags, they form hydrazones (C=N bonds) which can be susceptible to hydrolysis or geometric isomerism (E/Z isomers), leading to split peaks and integration errors. The MPP method forms a pyrazole ring , which is chemically inert. Once formed, the analyte does not revert to SA, ensuring that the signal measured at the end of the workflow accurately reflects the initial concentration.
Reproducibility Protocol: The "Split-Extraction" Workflow
To maximize reproducibility in Newborn Screening (NBS), a "split-extraction" protocol is recommended. This avoids the interference of butyl esters (used for amino acid analysis) with the SA derivatization.
Reagents & Standards
-
Derivatizing Solution: 15 mmol/L Hydrazine monohydrate in 0.1% Formic Acid/Water.
-
Internal Standard (Critical): ¹³C₅-MPP (or ¹³C₅-SA added before derivatization). Note: Using pre-derivatized labeled MPP is preferred to correct for matrix effects, but labeled SA corrects for derivatization efficiency.
Step-by-Step Workflow
-
DBS Punch: Punch a 3.2 mm disk from the Dried Blood Spot.
-
Primary Extraction (AA/AC): Extract with Methanol containing AA/AC internal standards.
-
Transfer supernatant for Amino Acid/Acylcarnitine analysis.
-
-
Residue Wash (Reproducibility Step): Wash the remaining filter paper disk with methanol (1-2x) to remove residual acylcarnitines.
-
Rationale: Residual acylcarnitines can hydrolyze and interfere with the mass spectrum.
-
-
Derivatization (SA -> MPP): Add 100 µL of Hydrazine Solution to the washed filter paper.
-
Incubate at 37°C for 30-45 mins .
-
-
Extraction: Combine the derivatized extract with the AA/AC extract (optional) or analyze separately.
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Kinetex C18).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[5]
-
MRM Transition: m/z 155.1 → 109.1 (Quantifier), 155.1 → 137.1 (Qualifier).
-
Workflow Visualization
Figure 2: Optimized Split-Extraction Workflow. The wash step is critical for high-fidelity data.
Troubleshooting & Reproducibility Checklist
| Issue | Probable Cause | Corrective Action |
| Low Signal (MPP) | Incomplete derivatization | Check incubator temp (must be >30°C) and hydrazine freshness. |
| High Background | Hydrazine contamination | Ensure high-purity hydrazine; clean ion source frequently. |
| Retention Time Shift | pH variability | MPP is acidic (pKa ~4.5). Ensure mobile phase pH is buffered <3.0. |
| Non-Linearity | Protein binding | SA binds proteins tightly. Ensure hydrazine step includes acid to release SA. |
References
-
Chace, D. H., et al. (2009).[6] Improved MS/MS analysis of succinylacetone extracted from dried blood spots when combined with amino acids and acylcarnitine butyl esters. Clinica Chimica Acta.[7] Link
-
Allard, P., et al. (2004). Newborn screening for hepatorenal tyrosinemia type 1 by tandem mass spectrometry using succinylacetone as a marker.[6][8][9] Clinical Biochemistry.[10] Link
-
Turgeon, C. T., et al. (2008). Combined newborn screening for succinylacetone, amino acids, and acylcarnitines in dried blood spots.[5][6][8] Clinical Chemistry.[3][10][11][12][13] Link
-
Sander, J., et al. (2006). Newborn screening for tyrosinemia type I.[6][8][10] Clinical Chemistry.[3][10][11][12][13] Link
-
BenchChem. (2025).[4] A Comparative Guide to Derivatization Reagents for Carbonyl Analysis by Mass Spectrometry.Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-(methylamino)-3-(5-methyl-1H-pyrazol-3-yl)propanoic acid | C8H13N3O2 | CID 83817201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Improved MS/MS analysis of succinylacetone extracted from dried blood spots when combined with amino acids and acylcarnitine butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sriramchem.com [sriramchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A targeted ultra performance liquid chromatography - Tandem mass spectrometric assay for tyrosine and metabolites in urine and plasma: Application to the effects of antibiotics on mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (PDF) LC-MS/MS Method for Simultaneous Determination on a Dried Blood Spot of Multiple Analytes Relevant for Treatment Monitoring in Patients with Tyrosinemia Type I [academia.edu]
- 13. Therapeutic Monitoring of Patients With Hereditary Tyrosinemia Type 1—A Belgian Monocentric Experience - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid
This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid. As a compound frequently utilized in metabolic research and drug development, its handling and disposal demand rigorous adherence to safety and environmental standards. This guide is designed for researchers, scientists, and laboratory professionals, offering actionable procedures grounded in established safety principles and regulatory requirements. The causality behind each procedural choice is explained to ensure a deep, functional understanding of the protocol.
Hazard Identification and Essential Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid was not available, analysis of structurally similar pyrazole derivatives, such as 3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid and 5-Methyl-1H-pyrazole-3-carboxylic acid, allows for a presumptive hazard profile.[1][2] Pyrazole-based compounds are known for their diverse biological activities, which necessitates careful handling.[3][4][5]
It is mandatory to consult the specific SDS provided by the manufacturer for the exact compound in your possession before proceeding. The information below is based on analogous compounds and general chemical principles.
| Hazard Classification | Description | Rationale and Primary Precaution |
| Acute Toxicity, Oral (Presumed Category 4) | Harmful if swallowed.[1][6] | Ingestion can lead to adverse health effects. Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation (Presumed Category 2) | Causes skin irritation.[2][6] | The acidic nature of the propanoic acid moiety and the pyrazole ring can irritate the skin upon contact. Avoid all skin contact by wearing appropriate gloves and lab coats. |
| Serious Eye Damage/Irritation (Presumed Category 2A/2) | Causes serious eye irritation.[2][6] | Direct contact with eyes can cause significant irritation or damage. Always wear chemical safety goggles or a face shield. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2][6] | Inhalation of dust or aerosols can irritate the respiratory tract. Handle in a well-ventilated area or a chemical fume hood. |
Pre-Disposal Operations: Segregation and Labeling
Proper segregation and labeling are the foundational steps of a safe waste management system, preventing dangerous chemical reactions and ensuring correct disposal by your institution's Environmental Health & Safety (EHS) office.[7]
-
Segregation: Immediately segregate waste containing 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid from other waste streams. Never mix it with incompatible chemicals. For instance, as a weak acid, it should not be stored with strong bases or reactive metals. Waste should be separated into distinct solid and liquid containers.[8] Liquid waste must be further segregated into aqueous, halogenated organic, and non-halogenated organic streams.
-
Labeling: All waste containers must be clearly and accurately labeled. The label, often referred to as a "Hazardous Waste" tag, must include:
-
The words "Hazardous Waste".[7]
-
The full, unabbreviated chemical name: "3-(3-methyl-1H-pyrazol-5-yl)propanoic acid".[7]
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container (accumulation start date).
-
The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).
-
Required Personal Protective Equipment (PPE)
A robust PPE protocol is your primary defense against chemical exposure. The following PPE must be worn at all times when handling or disposing of this compound.
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne dust, preventing serious eye irritation.[2][6] |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). | Prevents skin contact and irritation.[6] Always inspect gloves for tears or holes before use. |
| Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if handled in a fume hood. | If weighing or handling solids outside a fume hood, a NIOSH-approved respirator may be necessary. Consult your institution's EHS office. |
Disposal Workflow and Decision-Making
The following workflow provides a logical pathway for determining the correct disposal stream for waste containing 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid. This process ensures compliance with standard laboratory waste management protocols.
Caption: Decision workflow for proper waste stream selection.
Step-by-Step Disposal Protocols
Follow the appropriate protocol below based on the physical state of your waste material. All waste must be managed through your institution's hazardous waste collection program.[9] Never dispose of this chemical down the drain or in regular trash.[9]
Protocol 5.1: Solid Waste Disposal
This protocol applies to unused or expired pure compound, or solid materials (e.g., contaminated silica gel, weighing paper) that are grossly contaminated.
-
Work Area Preparation: Ensure you are working in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10]
-
PPE: Don all required PPE as listed in the table above.
-
Container Preparation: Obtain a designated "Solid Hazardous Waste" container. This should be a wide-mouthed, sealable container made of a compatible material (e.g., polyethylene).[7]
-
Waste Transfer: Carefully transfer the solid waste into the container using a spatula or scoop. Minimize the generation of dust.[6]
-
Sealing and Labeling: Securely seal the container. Ensure the hazardous waste label is completely filled out with all required information.
-
Storage: Place the sealed container in your laboratory's designated hazardous waste accumulation area, away from regular lab activity.[8]
Protocol 5.2: Liquid Waste Disposal
This protocol applies to solutions containing 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid.
-
Work Area Preparation: Conduct all transfers within a chemical fume hood.
-
PPE: Don all required PPE.
-
Waste Stream Identification:
-
Aqueous Solutions: If the compound is dissolved in water or a buffer, it belongs in the "Aqueous Acidic Waste" stream.
-
Organic Solutions: If dissolved in an organic solvent, determine if the solvent is halogenated (e.g., dichloromethane) or non-halogenated (e.g., methanol, ethanol) and select the corresponding liquid waste container.
-
-
Container Selection: Use a designated, properly labeled liquid hazardous waste container (typically a glass or polyethylene carboy).[7] Ensure the container is compatible with the solvent. Leave approximately 10% headspace in the container to allow for expansion.[8]
-
Waste Transfer: Carefully pour the liquid waste into the appropriate container using a funnel. Avoid splashing.
-
Sealing and Storage: Securely cap the container. Store it in secondary containment within your lab's designated waste accumulation area.
Protocol 5.3: Decontamination and Empty Container Disposal
Empty containers that once held the pure compound must be properly decontaminated before disposal.
-
PPE: Don all required PPE.
-
Triple Rinsing: An empty container that held this compound must be triple-rinsed.[9]
-
Rinse the container three times with a suitable solvent (e.g., water or ethanol) that can dissolve the residue.
-
Each rinse should use a small amount of solvent, approximately 5-10% of the container's volume.[9]
-
-
Rinsate Collection: The rinsate from all three rinses is considered hazardous waste and must be collected and disposed of according to Protocol 5.2.[9]
-
Container Defacing: Completely remove or deface the original chemical label on the container to prevent misuse.[9][11]
-
Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the appropriate glass or plastic recycling bin.[11] Consult your local EHS guidelines for final confirmation.
Regulatory Compliance
The disposal of all chemical waste is strictly regulated by federal and state agencies, such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] These regulations ensure the "cradle-to-grave" management of hazardous materials. Your institution is responsible for operating under these regulations, and as a generator of waste, you are responsible for following the established institutional procedures.[13][14] Failure to comply can result in significant penalties and environmental harm.
Conclusion
The proper disposal of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, segregation, proper PPE usage, and following the detailed protocols outlined in this guide, researchers can ensure they are managing this chemical waste responsibly. Always prioritize consulting the compound-specific SDS and your institution's EHS office as the ultimate authorities on waste disposal procedures.
References
- JNCASR. (n.d.). PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL.
- Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
- Business Waste. (2024, March 19). Laboratory Waste Disposal Guide | How to Dispose of Lab Waste.
- (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- AK Scientific, Inc. (n.d.). 3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
- Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives.
- Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 5-Methyl-1H-pyrazole-3-carboxylic acid.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations. Retrieved from Florida Department of Environmental Protection website.
- Academia.edu. (n.d.). A Short Review on Synthesis of Pyrazole Derivatives & Their Properties.
- TargetMol. (2026, February 20). Safety Data Sheet.
- EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review.
- Cambridge Isotope Laboratories, Inc. (n.d.). 3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid (MPP) (methyl-¹³C, pyrazolyl-¹³C₃, 3-¹³C, 99%).
- Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.
- ChemicalBook. (2022, January 29). Pyrazole - Properties, Synthesis, Reactions etc..
- MilliporeSigma. (n.d.). 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid.
- Angene Chemical. (2025, April 5). Safety Data Sheet.
- Fluorochem. (2024, December 19). Safety Data Sheet.
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. jchr.org [jchr.org]
- 4. academicstrive.com [academicstrive.com]
- 5. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 6. angenechemical.com [angenechemical.com]
- 7. jncasr.ac.in [jncasr.ac.in]
- 8. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 9. vumc.org [vumc.org]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. epa.gov [epa.gov]
- 13. sustainable-markets.com [sustainable-markets.com]
- 14. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar pyrazole derivatives and organic acids, adhering to established principles of laboratory safety.
The pyrazole moiety is a common scaffold in pharmacologically active compounds, and understanding its general reactivity and potential hazards is crucial for safe handling.[1][2] Similarly, the propanoic acid functional group necessitates precautions against skin and eye irritation. This guide is designed to provide a robust framework for risk mitigation.
Core Safety Principles: A Proactive Approach
Before any handling of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid, a thorough risk assessment should be conducted. This involves evaluating the specific procedures to be performed, the quantities of the substance to be used, and the potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to ensuring personal safety. The following table outlines the recommended PPE for handling 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid, with explanations for each selection.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Splash-proof chemical goggles are mandatory to protect against accidental splashes of solutions containing the compound.[3][4] When handling larger quantities or when there is a significant risk of splashing, a face shield worn over safety goggles is required for full facial protection.[4][5] |
| Hand Protection | Chemical-resistant gloves , such as nitrile, should be worn at all times.[4][5] For prolonged contact or when handling concentrated solutions, consider double-gloving or using thicker, heavy-duty nitrile gloves.[4] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected. |
| Body Protection | A laboratory coat is the minimum requirement to protect skin and clothing from spills.[3][4][5] Ensure the lab coat is fully buttoned. For procedures with a higher risk of splashing, a chemically resistant apron worn over the lab coat is recommended. |
| Footwear | Closed-toe shoes are mandatory in any laboratory setting to protect against spills and falling objects.[3][4][5] |
| Respiratory Protection | When handling the solid compound, especially if it is a fine powder, work should be conducted in a chemical fume hood to prevent inhalation of airborne particles.[6] If a fume hood is not available and there is a risk of aerosolization, a respirator may be necessary, and the appropriate type should be selected based on a formal risk assessment.[5] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the key steps for safely handling 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid in a laboratory setting.
-
Preparation and Area Designation:
-
Donning PPE:
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
-
-
Handling the Compound:
-
If working with the solid form, handle it carefully to avoid generating dust.[8]
-
When dissolving the compound, add the solid to the solvent slowly.
-
Always add acid to water, not the other way around, to prevent a potentially violent exothermic reaction.
-
Keep containers of the compound closed when not in use.[8][9]
-
-
Post-Handling Procedures:
-
After handling is complete, decontaminate the work area thoroughly.
-
Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.
-
Wash hands thoroughly with soap and water after removing PPE.[8]
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[10][11]
-
Waste Segregation:
-
All solid waste contaminated with 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid (e.g., weighing paper, contaminated gloves) should be placed in a designated, sealed, and clearly labeled hazardous waste container.[10][11]
-
Liquid waste containing the compound should be collected in a separate, compatible, and labeled hazardous waste container.[10][12]
-
Do not mix this waste with other incompatible waste streams.[10]
-
-
Labeling:
-
Storage:
-
Final Disposal:
Emergency Procedures: Spill and Exposure Management
In the event of a spill or personal exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][8] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[7][8]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
-
Small Spills: For small spills of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal as hazardous waste.[7] For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[11]
-
Large Spills: Evacuate the area and contact your institution's EHS office immediately.[11]
Visual Workflow for PPE Selection and Handling
The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when working with 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid.
Caption: Workflow for PPE selection and safe handling of 3-(3-methyl-1H-pyrazol-5-yl)propanoic acid.
References
- Standard Personal Protective Equipment | Environmental Health Safety and Laboratory Operations. (n.d.).
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30).
- Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals - Benchchem. (n.d.).
- Proper Disposal of 5-Bromo-1-butyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals - Benchchem. (n.d.).
- Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals - Benchchem. (n.d.).
- Acid Handling. (n.d.).
- 3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid (MPP) (methyl-¹³C, pyrazolyl-¹³C₃, 3-¹³C, 99%). (n.d.).
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.).
- 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid - MilliporeSigma. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- 3-(4-Bromo-5-methyl-1H-pyrazol-1-yl)propanoic acid - AK Scientific, Inc. (n.d.).
- Safety Data Sheet. (n.d.).
- 3-(1-Methyl-1H-pyrazol-5-yl)propanoic acid. (n.d.).
- Safety data sheet - BASF. (2023, August 3).
- Safety data sheet - LGC Standards. (2018, October 23).
- Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. (n.d.).
- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD.org. (2024, July 7).
Sources
- 1. epj-conferences.org [epj-conferences.org]
- 2. ijnrd.org [ijnrd.org]
- 3. safety.rice.edu [safety.rice.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. earth.utah.edu [earth.utah.edu]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. 3-(1-Methyl-1H-pyrazol-5-yl)propanoic acid | 796845-50-6 [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. download.basf.com [download.basf.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
